1-Dodecen-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h4H,2-3,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIPGXZCEJXIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510276 | |
| Record name | Dodec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58879-39-3 | |
| Record name | Dodec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Dodecen-3-one: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecen-3-one is a naturally occurring unsaturated ketone that plays a significant role as a semiochemical in insect communication. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to this compound. It is intended to serve as a valuable resource for researchers in chemical ecology, natural products chemistry, and drug development, offering detailed experimental protocols and insights into its potential biological significance.
Discovery
The initial discovery of this compound as a natural product can be attributed to the work of Tengö, Groth, Bergström, and Francke. In their study on the volatile secretions of Dufourea bees, they identified a series of straight-chain saturated and unsaturated 2- and 3-ketones, including this compound, in the Dufour's gland secretions of Dufourea dentriventris. This research laid the foundation for understanding the chemical communication systems of these insects.
Natural Occurrence
To date, the most well-documented natural source of this compound is the Dufour's gland of the solitary bee Dufourea dentriventris. These secretions are complex mixtures that are used for nest lining and likely play a role in kin recognition and mating behavior. While the presence of similar ketones has been suggested in other insects, quantitative data remains scarce.
Table 1: Quantitative Occurrence of this compound in Natural Sources
| Species | Source Organ | Concentration/Amount | Reference |
| Dufourea dentriventris | Dufour's Gland Secretion | Data not available in abstract | Tengö et al. |
Note: The precise quantification of this compound in the original study is not available in the accessed abstracts. Researchers are encouraged to consult the full-text article for detailed quantitative data.
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve the analysis of volatile compounds. The following is a generalized protocol based on standard methods for insect semiochemical analysis.
Sample Collection and Extraction
-
Insect Dissection: Glands (e.g., Dufour's gland) are dissected from individual insects under a stereomicroscope.
-
Solvent Extraction: The dissected glands are immediately placed in a vial containing a small volume (e.g., 100 µL) of a suitable solvent such as hexane or dichloromethane.
-
Homogenization: The tissue is gently crushed with a glass rod to ensure complete extraction of the volatile compounds.
-
Concentration: The extract may be carefully concentrated under a gentle stream of nitrogen if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small aliquot (e.g., 1 µL) of the extract is injected into a gas chromatograph.
-
Separation: The volatile compounds are separated on a non-polar or semi-polar capillary column (e.g., DB-5ms). A typical temperature program would be:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 10 min at 250°C.
-
-
Detection: The separated compounds are detected by a mass spectrometer.
-
Identification: The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a library (e.g., NIST) or a synthesized standard. The retention time is also compared with that of an authentic standard.
Quantification
-
Internal Standard: A known amount of an internal standard (e.g., a homologous straight-chain ketone not present in the sample) is added to the sample prior to extraction.
-
Calibration Curve: A calibration curve is generated using a series of standard solutions of this compound of known concentrations.
-
Calculation: The amount of this compound in the sample is calculated by comparing its peak area to that of the internal standard and using the calibration curve.
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of this compound
The biosynthesis of unsaturated ketones in insects is believed to originate from fatty acid metabolism. The proposed pathway for this compound likely involves the modification of a C12 fatty acid precursor.
Caption: Proposed biosynthetic pathway of this compound.
Generalized Insect Ketone Signaling Pathway
The perception of volatile semiochemicals like this compound in insects is mediated by olfactory sensory neurons (OSNs) located in the antennae.
Caption: Generalized signaling pathway for insect olfaction of ketones.
Conclusion
This compound is a fascinating natural product with a defined role in the chemical ecology of Dufourea bees. This guide provides a foundational understanding of its discovery and occurrence, along with practical experimental frameworks for its study. Further research into the quantitative distribution, biosynthesis, and specific receptor interactions of this compound will undoubtedly unveil more about its biological significance and potential applications.
The Biological Significance of 1-Dodecen-3-one in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecen-3-one, a volatile unsaturated ketone, plays a significant role in the chemical communication systems of various insect species. This technical guide provides an in-depth analysis of its function as both a pheromone and an allomone, offering valuable insights for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes the associated biological pathways.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, foraging, and defense. Semiochemicals, the information-carrying molecules that mediate these interactions, are classified based on the ecological context of the communication. This compound (C₁₂H₂₂O) has been identified as a key semiochemical in select species of Hymenoptera and Isoptera, functioning as both an intraspecific (pheromone) and interspecific (allomone) signaling molecule. Understanding the biological significance of this compound offers potential avenues for the development of targeted and environmentally benign pest control methods.
Pheromonal Role of this compound in Dufourea Bees
In several species of the solitary bee genus Dufourea, this compound has been identified as a major component of the Dufour's gland secretion, where it functions as a pheromone.[1] This secretion is used to line the brood cells and likely plays a role in nest recognition and mate attraction.
Quantitative Data
The chemical composition of the Dufour's gland secretion has been analyzed in several Dufourea species, revealing complex blends of saturated and unsaturated ketones. The relative abundance of this compound varies between species, suggesting a role in species-specific signaling.
| Species | Compound | Gland Source | Relative Abundance (%) | Reference |
| Dufourea inermis | This compound | Dufour's Gland | Major Component | [2] |
| Dufourea minuta | This compound | Dufour's Gland | Major Component | [2] |
| Dufourea dentriventris | This compound | Dufour's Gland | Major Component | [2] |
| Dufourea novaeangliae | This compound | Dufour's Gland | Pheromone | [1] |
Note: Specific quantitative data from the primary literature was not available in the accessed abstracts. The term "Major Component" indicates a significant relative abundance as described in the source.
Allomonal Role of this compound in Termites
In contrast to its pheromonal function in bees, this compound acts as an allomone in certain termite species. An allomone is a chemical that benefits the emitter by modifying the behavior of the receiver of a different species, often for defense. In the case of the Rhinotermitidae termites Parrhinotermes pygmaeus and Schedorhinotermes lamanianus, this compound is a component of the soldiers' defensive secretions.[1] The defense secretions of these termites consist mainly of vinyl ketones, which are toxic and repellent to predators.[1]
Experimental Protocols
The identification and characterization of this compound in insects rely on a combination of analytical chemistry and behavioral bioassays.
Extraction and Analysis of Glandular Secretions
A standard method for analyzing the chemical composition of insect glandular secretions involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
Workflow for Glandular Secretion Analysis
References
The Role of Chemical Signals in Asian Elephant (Elephas maximus) Communication: A Technical Guide
Disclaimer: This document addresses the core topic of chemical communication in Asian elephants. Extensive research has identified specific chemical compounds that play a crucial role in their social and reproductive behaviors. However, literature specifically detailing the role of 1-dodecen-3-one in this context is not available in current scientific publications. Therefore, this guide will focus on the well-documented and scientifically validated pheromone, (Z)-7-dodecen-1-yl acetate , a key molecule in female Asian elephant chemical signaling. It is plausible that other volatile compounds, including various ketones, contribute to the complex chemical profile of elephant secretions, but their specific roles are yet to be fully elucidated. Research has indicated the presence of alkan-2-ones in the urine of male elephants in musth, suggesting a potential role for ketones in their chemical communication.
Introduction: The Chemical Language of Elephants
Asian elephants (Elephas maximus) possess a sophisticated system of communication that is fundamental to their social structure, reproductive success, and overall survival. Alongside complex vocalizations and tactile interactions, chemical signaling, mediated by pheromones and other semiochemicals, plays a pivotal role. These chemical cues, present in bodily fluids such as urine and temporal gland secretions, convey a wealth of information about an individual's species, sex, reproductive status, and social standing. This guide provides an in-depth examination of the chemical ecology of Asian elephants, with a primary focus on the function, detection, and experimental validation of key chemical signals.
Quantitative Analysis of (Z)-7-dodecen-1-yl acetate in Female Urine
The concentration of the female sex pheromone, (Z)-7-dodecen-1-yl acetate, in urine fluctuates significantly with the estrous cycle, signaling ovulation to male elephants. The following table summarizes the reported concentrations of this key pheromone during different hormonal phases.
| Hormonal Phase | Concentration of (Z)-7-dodecen-1-yl acetate (µg/mL) | Molar Concentration (mM) |
| Luteal Phase | Not Detectable | Not Detectable |
| Early Follicular Phase | 0.48 | 0.002 |
| Pre-ovulatory Period | 33.0 | 0.146 |
Experimental Protocols
The identification and validation of (Z)-7-dodecen-1-yl acetate as a key pheromone in Asian elephant communication involved a series of meticulous experimental procedures.
Sample Collection and Preparation
Urine samples were collected from female Asian elephants at various stages of their estrous cycle. The samples were immediately frozen and stored at -20°C to prevent degradation of volatile compounds. For analysis, urine samples were thawed and subjected to a series of extraction and purification steps.
Chemical Analysis: Identification and Quantification
The primary methods for identifying and quantifying (Z)-7-dodecen-1-yl acetate were:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique was used to separate the volatile compounds in the urine extracts and to identify them based on their mass spectra.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectrometry: NMR was employed to determine the precise chemical structure of the isolated active compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC was utilized for the final purification of the pheromone.
Behavioral Bioassays
To confirm the biological activity of the identified compound, bioassays were conducted with adult male Asian elephants. These assays involved presenting the synthetic pheromone to the elephants and observing their behavioral responses. The key quantified behaviors included:
-
Flehmen Response: A characteristic curling of the upper lip which facilitates the transfer of odorants to the vomeronasal organ.
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Trunk-Tip Placement: The frequency and duration of placing the tip of the trunk in the mouth after contacting the scent source.
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Chemosensory Responses: General sniffing and investigation of the scent source.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of (Z)-7-dodecen-1-yl acetate and the experimental workflow for its identification.
Caption: Signaling pathway of (Z)-7-dodecen-1-yl acetate in Asian elephants.
Caption: Experimental workflow for pheromone identification and validation.
Conclusion and Future Directions
The identification of (Z)-7-dodecen-1-yl acetate as a primary sex pheromone in female Asian elephants has been a significant advancement in understanding the chemical ecology of this endangered species. This knowledge has potential applications in conservation and management, such as monitoring reproductive cycles and enhancing breeding programs in captive populations.
Future research should aim to identify other chemical components in elephant secretions and elucidate their roles in modulating social behaviors. The investigation of ketones, such as the alkan-2-ones found in male musth urine, could reveal further layers of complexity in the chemical communication system of Asian elephants. A comprehensive understanding of their chemical lexicon is crucial for the long-term conservation of this iconic species.
In-depth Technical Guide: 1-Dodecen-3-one as a Volatile Organic Compound
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 1-Dodecen-3-one
Introduction
This compound is a volatile organic compound (VOC) with emerging interest in the field of chemical ecology. Its role as a semiochemical, particularly in insect communication, suggests potential applications in pest management and as a lead compound for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical and physical properties, known natural occurrences, and available analytical and synthetic methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound, with the IUPAC name dodec-1-en-3-one, is an unsaturated ketone. Its chemical structure consists of a twelve-carbon chain with a double bond at the first position and a ketone group at the third position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | PubChem[1] |
| Molecular Weight | 182.30 g/mol | PubChem[1] |
| IUPAC Name | dodec-1-en-3-one | PubChem[1] |
| CAS Number | 58879-39-3 | PubChem[1] |
| Predicted XLogP3 | 4.7 | PubChem[1] |
| Monoisotopic Mass | 182.167065 g/mol | PubChem[1] |
Spectral Data
Detailed experimental spectral data for this compound are not widely available. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral characteristics.
Table 2: Predicted and Analogous Spectral Data
| Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to vinyl protons (approx. 5.8-6.4 ppm), protons alpha to the carbonyl group (approx. 2.5 ppm), and a long alkyl chain. |
| ¹³C NMR | Resonances for a carbonyl carbon (approx. 200 ppm), vinyl carbons (approx. 128-137 ppm), and aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z 182. Common fragmentation patterns would involve McLafferty rearrangement and cleavage alpha to the carbonyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for a C=O stretch (approx. 1685 cm⁻¹ for an α,β-unsaturated ketone) and C=C stretch (approx. 1620 cm⁻¹). |
Natural Occurrence and Biological Activity
The known natural occurrence of this compound is currently limited to the insect kingdom, where it functions as a semiochemical.
-
Insect Pheromone: this compound has been identified as a semiochemical used by the bee species Dufourea dentriventris.[2]
Information regarding the specific biological activity and mechanism of action of this compound in any organism, including its potential effects on signaling pathways, is not available in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.
Synthesis and Experimental Protocols
Detailed, validated protocols for the synthesis, extraction, and analysis of this compound are not explicitly described in the available literature. However, general methodologies for similar α,β-unsaturated ketones can be adapted.
General Synthetic Approaches
The synthesis of this compound can be conceptually approached through established organometallic reactions.
A plausible synthetic route involves the reaction of a Grignard reagent with an appropriate α,β-unsaturated electrophile. For instance, the addition of nonylmagnesium bromide to acryloyl chloride could potentially yield this compound after workup.
Conceptual Grignard Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.
Alternatively, a Wittig reaction could be employed. This would involve the reaction of a phosphorus ylide, such as the one derived from (2-oxopropyl)triphenylphosphonium chloride, with decanal.
Conceptual Wittig Reaction Workflow
References
An In-depth Technical Guide on the Physical and Chemical Characteristics of Dodecenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of various dodecenone isomers. Dodecenones are unsaturated ketones with a twelve-carbon chain and a single carbon-carbon double bond, the position and geometry of which, along with the location of the carbonyl group, give rise to numerous isomers. These compounds are of significant interest in various fields, including chemical ecology as insect pheromones and as intermediates in organic synthesis. This guide aims to be a valuable resource by consolidating available data on their properties, providing detailed experimental protocols for their synthesis and analysis, and illustrating relevant biological pathways.
Physical and Chemical Properties
The physical and chemical properties of dodecenone isomers are influenced by the position of the double bond and the carbonyl group, as well as the stereochemistry (E/Z) of the double bond. These structural variations affect properties such as boiling point, melting point, density, and solubility. While experimental data for all isomers is not exhaustively available, a compilation of known and computed data is presented below to facilitate comparison.
Table 1: Physical and Chemical Properties of Selected Dodecenone Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | XLogP3 |
| 1-Dodecen-3-one | C₁₂H₂₂O | 182.30 | Not Available | Not Available | Not Available | 4.7 |
| (Z)-7-Dodecenal* | C₁₂H₂₂O | 182.30 | Not Available | Not Available | Not Available | 4.7 |
| (E)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.35 | 115 | Not Available | Not Available | 4.8 |
| (Z)-8-Dodecen-1-yl acetate | C₁₄H₂₆O₂ | 226.35 | 98-100 | -22.4 (estimate) | 0.881 | 4.2 |
*Note: Data for (Z)-7-Dodecenal is included as a structurally related C12 unsaturated carbonyl compound. Data for the corresponding ketone is not readily available.[1] **Note: Data for acetate precursors are provided as they are often used in the synthesis of the corresponding dodecenones.
Experimental Protocols
The synthesis and analysis of dodecenone isomers involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.
Synthesis of Dodecenone Isomers
A common strategy for the synthesis of dodecenone isomers involves two key steps: the formation of the carbon-carbon double bond with the desired stereochemistry, often via a Wittig reaction, followed by oxidation of a corresponding secondary alcohol to the ketone.
The Wittig reaction is a versatile method for creating alkenes from aldehydes or ketones and a phosphonium ylide. The stereochemical outcome (E or Z isomer) can often be controlled by the choice of reagents and reaction conditions.
General Protocol for Wittig Reaction:
-
Ylide Preparation:
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A solution of the appropriate phosphonium salt (e.g., (triphenyl)phosphonium bromide) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
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A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the ylide. The reaction mixture is typically stirred for 1-2 hours.
-
-
Alkene Formation:
-
A solution of the desired aldehyde or ketone in an anhydrous solvent is added dropwise to the ylide solution at low temperature.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.
Detailed Protocol for Swern Oxidation:
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Reagents and Setup:
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Dimethyl sulfoxide (DMSO)
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Oxalyl chloride
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Triethylamine (Et₃N)
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The corresponding dodecenol
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Anhydrous dichloromethane (DCM) as the solvent
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A three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
-
Procedure:
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In a fume hood, a solution of oxalyl chloride (2 equivalents) in anhydrous DCM is cooled to -78 °C (acetone/dry ice bath).
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A solution of DMSO (3 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for 30 minutes.[2][3]
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A solution of the dodecenol (1 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C. The reaction is stirred for 1 hour.[2]
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Triethylamine (6 equivalents) is added dropwise, and the mixture is stirred for 10 minutes at -78 °C before allowing it to warm to room temperature.[3]
-
The reaction is quenched with water.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude dodecenone is purified by column chromatography on silica gel.
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Analysis of Dodecenone Isomers
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dodecenone isomers.
-
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of isomers.
-
-
Sample Preparation:
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The dodecenone sample is dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
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Initial temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/minute to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The retention times of the different isomers are used for their separation and quantification.
-
The mass spectra, characterized by the molecular ion peak and specific fragmentation patterns, are used for identification by comparison with spectral libraries (e.g., NIST) and known standards.
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Signaling Pathways and Logical Relationships
While specific signaling pathways for every dodecenone isomer are not extensively documented, many unsaturated ketones play crucial roles as insect pheromones. The biosynthesis of these pheromones is often under tight hormonal control. The following diagram illustrates a generalized logical workflow for the biosynthesis of insect sex pheromones, which can include dodecenone isomers. This process typically starts from fatty acid metabolism and involves a series of enzymatic steps.
Figure 1: Generalized biosynthetic pathway of insect sex pheromones.
This diagram illustrates that dodecenone pheromones can be synthesized from common fatty acid precursors through a series of enzymatic modifications, including desaturation to introduce the double bond, chain shortening to achieve the correct carbon length, reduction to an alcohol, and finally oxidation to the ketone.[1]
The following diagram outlines the logical workflow for the synthesis and purification of a dodecenone isomer in a laboratory setting.
Figure 2: Laboratory synthesis and purification workflow for a dodecenone isomer.
This workflow starts with commercially available starting materials, proceeds through the key bond-forming and functional group transformation steps, includes necessary purification stages, and concludes with the characterization of the final product to confirm its identity and purity.
References
Spectroscopic Profile of 1-Dodecen-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 1-dodecen-3-one. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a representative Mass Spectrum (MS) of a closely related homolog, to offer a detailed characterization. This document is intended to support research, development, and quality control activities where the identification and characterization of this compound are critical.
Data Presentation
The following tables summarize the predicted and representative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.35 | dd | 1H | H-1a (trans to C2) |
| ~6.15 | dd | 1H | H-2 |
| ~5.85 | dd | 1H | H-1b (cis to C2) |
| ~2.55 | t | 2H | H-4 |
| ~1.55 | p | 2H | H-5 |
| ~1.25 | m | 12H | H-6 to H-11 |
| ~0.88 | t | 3H | H-12 |
Note: Chemical shifts and coupling constants are predictions and may vary slightly from experimental values. dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.
Table 2: Predicted ¹³C NMR Data for this compound
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~200.5 | C-3 (C=O) |
| ~136.5 | C-2 (=CH) |
| ~128.0 | C-1 (=CH₂) |
| ~40.5 | C-4 |
| ~31.9 | C-10 |
| ~29.4 | C-8, C-9 |
| ~29.2 | C-7 |
| ~29.1 | C-6 |
| ~24.0 | C-5 |
| ~22.7 | C-11 |
| ~14.1 | C-12 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl) |
| 2955, 2870 | Strong | C-H stretch (alkane) |
| ~1685 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1615 | Medium | C=C stretch (alkene) |
| ~1465 | Medium | C-H bend (alkane) |
| ~990, ~910 | Medium | =C-H bend (vinyl out-of-plane) |
Table 4: Representative Mass Spectrometry (MS) Data
(Data for 1-Decen-3-one, a homolog, is presented as a representative spectrum)
| m/z | Relative Intensity (%) | Putative Fragment Assignment (for this compound) |
| 182 | < 5 | [M]⁺ (Molecular Ion) |
| 153 | ~10 | [M - C₂H₅]⁺ (Loss of ethyl radical via α-cleavage) |
| 125 | ~20 | [M - C₄H₉]⁺ (McLafferty rearrangement product) |
| 97 | ~40 | [C₇H₁₃]⁺ |
| 83 | ~60 | [C₆H₁₁]⁺ |
| 55 | 100 | [C₄H₇]⁺ (Base Peak) |
| 43 | ~70 | [C₃H₇]⁺ |
| 29 | ~50 | [C₂H₅]⁺ |
Note: The fragmentation pattern of this compound is expected to be similar to that of 1-decen-3-one, with characteristic losses of alkyl radicals and a prominent peak resulting from McLafferty rearrangement.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a single-pulse ¹H spectrum with a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a spectral width of approximately 240 ppm, an acquisition time of over 1 second, and a relaxation delay of 2 seconds.
-
A larger number of scans (typically 1024 or more) is required to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, no specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or, for a more purified sample, through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Set the electron energy to the standard 70 eV to induce fragmentation.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern. Characteristic fragmentation for aliphatic ketones includes α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (cleavage of the β-bond with a γ-hydrogen transfer).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Note: Synthesis of 1-Dodecen-3-one from 1-Dodecene via Catalytic Allylic Oxidation
For Research Use Only
Abstract
This application note details a representative protocol for the synthesis of 1-dodecen-3-one, a valuable enone intermediate, from the readily available starting material 1-dodecene. The described method utilizes a copper-catalyzed allylic oxidation with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. This approach offers a potentially more environmentally benign alternative to traditional methods employing stoichiometric heavy metal oxidants. This document provides a comprehensive experimental protocol, a summary of key reaction parameters, and a visual representation of the experimental workflow to guide researchers in academic and industrial drug development settings.
Introduction
α,β-Unsaturated ketones, or enones, are pivotal structural motifs in a vast array of biologically active molecules and are versatile intermediates in organic synthesis. This compound, with its linear C12 backbone and reactive enone functionality, serves as a key building block for the synthesis of complex lipids, natural products, and pharmaceutical agents. The direct functionalization of an unactivated C-H bond at the allylic position of an alkene presents an efficient and atom-economical strategy for the synthesis of enones. Transition metal-catalyzed allylic oxidation has emerged as a powerful tool for this transformation. This application note describes a method for the synthesis of this compound from 1-dodecene, employing a copper catalyst and tert-butyl hydroperoxide (TBHP). This system is recognized for its efficacy in promoting the oxidation of allylic C-H bonds.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound from 1-dodecene.
| Parameter | Value |
| Reactants | |
| 1-Dodecene | 1.0 equiv. |
| Copper(II) triflate | 0.05 equiv. |
| tert-Butyl hydroperoxide (70% in H₂O) | 3.0 equiv. |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₂₂O[1] |
| Molecular Weight | 182.30 g/mol [1] |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 70 °C |
| Reaction Time | 24 h |
| Expected Outcome | |
| Theoretical Yield | Based on 1-dodecene as limiting reagent |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials:
-
1-Dodecene (≥99.0%)
-
Copper(II) triflate (Cu(OTf)₂)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexanes (for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-dodecene (e.g., 1.68 g, 10.0 mmol, 1.0 equiv.) and copper(II) triflate (e.g., 181 mg, 0.5 mmol, 0.05 equiv.).
-
Add anhydrous acetonitrile (e.g., 20 mL) to the flask and stir the mixture at room temperature until the catalyst is dissolved.
-
Slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, e.g., 3.86 g, 30.0 mmol, 3.0 equiv.) to the reaction mixture dropwise over a period of 10 minutes.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Copper salts are toxic; handle with appropriate care.
-
The solvents used are flammable. Keep away from ignition sources.
This application note provides a representative method for the synthesis of this compound. Researchers may need to optimize the reaction conditions, including catalyst loading, temperature, and reaction time, to achieve the desired yield and purity for their specific application.
References
Application Notes and Protocols: Synthesis of 1-Dodecen-3-one via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the α,β-unsaturated ketone, 1-dodecen-3-one, utilizing the Wittig reaction. The methodology involves the reaction of decanal with the stabilized phosphorus ylide, (acetylmethylene)triphenylphosphorane. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction workflow, designed to guide researchers in the successful synthesis of this and similar enone compounds.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to afford an alkene and triphenylphosphine oxide. The use of stabilized ylides, such as (acetylmethylene)triphenylphosphorane, in reactions with aldehydes, like decanal, provides a reliable route to α,β-unsaturated ketones (enones). These structures are valuable intermediates in the synthesis of natural products and pharmacologically active molecules. This protocol details the preparation of the necessary ylide and the subsequent Wittig reaction to yield this compound.
Reaction Scheme
The synthesis of this compound is achieved in two main stages:
Stage 1: Preparation of the Phosphonium Salt
Ph₃P + ClCH₂C(O)CH₃ → [Ph₃PCH₂C(O)CH₃]⁺Cl⁻
Stage 2: Ylide Formation and Wittig Reaction
[Ph₃PCH₂C(O)CH₃]⁺Cl⁻ + Base → Ph₃P=CHC(O)CH₃ Ph₃P=CHC(O)CH₃ + CH₃(CH₂)₈CHO → CH₃(CH₂)₈CH=CHC(O)CH₃ + Ph₃PO
Quantitative Data
The following table summarizes the reactants and expected product for the Wittig reaction step. Yields for this specific reaction can vary, but typical yields for Witt-ig reactions with stabilized ylides and aliphatic aldehydes are generally in the range of 70-90%.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Decanal | C₁₀H₂₀O | 156.27 | 10.0 | 1.56 g (1.89 mL) | Aldehyde |
| (Acetylmethylene)triphenylphosphorane | C₂₁H₁₉OP | 318.35 | 11.0 | 3.50 g | Ylide |
| Toluene | C₇H₈ | 92.14 | - | 50 mL | Solvent |
| This compound | C₁₂H₂₂O | 182.30 | ~7.0-9.0 | ~1.27-1.64 g | Product |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 11.0 | - | Byproduct |
Experimental Protocols
4.1. Preparation of (2-Oxopropyl)triphenylphosphonium Chloride
This protocol describes the synthesis of the phosphonium salt precursor to the ylide.
-
Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and 100 mL of toluene.
-
Addition of Chloroacetone: While stirring, add chloroacetone (8.4 mL, 105 mmol) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.
-
Isolation: After cooling to room temperature, collect the white solid by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting (2-oxopropyl)triphenylphosphonium chloride under vacuum to obtain a white crystalline solid.
4.2. Synthesis of this compound via Wittig Reaction
This protocol details the in-situ generation of the ylide and its reaction with decanal.
-
Ylide Preparation:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prepared (2-oxopropyl)triphenylphosphonium chloride (3.83 g, 11.0 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) or sodium methoxide, in portions. The appearance of a characteristic orange-yellow color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of decanal (1.56 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate).
-
-
Characterization:
-
The structure of the purified this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualized Workflow and Reaction Pathway
Figure 1. Workflow for the synthesis of this compound.
Synthesis of Unsaturated Ketones via Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of unsaturated ketones utilizing Grignard reagents. Two primary methodologies are covered: the Weinreb ketone synthesis for a controlled reaction pathway, and the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, a powerful tool for carbon-carbon bond formation.
Weinreb Ketone Synthesis of Unsaturated Ketones
The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones, including α,β-unsaturated ketones, from carboxylic acid derivatives. A key feature of this method is the use of an N-methoxy-N-methylamide (Weinreb amide), which forms a stable chelated intermediate upon reaction with a Grignard reagent. This stability prevents the common problem of over-addition to form a tertiary alcohol, thus ensuring a high yield of the desired ketone.[1]
Signaling Pathway and Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen. Subsequent acidic workup hydrolyzes this intermediate to yield the ketone.
References
Application Note: Analysis of 1-Dodecen-3-one by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1-Dodecen-3-one is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as in the study of oxidative degradation of lipids. Accurate and sensitive quantification of this analyte is crucial for quality control and research purposes. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is suitable for researchers, scientists, and professionals in drug development and quality control.
Experimental Workflow
The overall experimental process for the analysis of this compound via GC-MS is depicted below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Materials and Methods
1. Reagents and Standards
-
This compound standard (≥95% purity)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., Tridecanone) solution (10 µg/mL in hexane)
2. Instrumentation
A standard benchtop GC-MS system equipped with an autosampler is suitable for this analysis. The parameters outlined below are a starting point and may require optimization based on the specific instrumentation used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 min |
Protocols
1. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking: Spike each working standard and sample with the internal standard solution to a final concentration of 1 µg/mL.
2. Sample Preparation
The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for an aqueous sample is provided below.
-
Extraction: To 5 mL of the aqueous sample, add 5 mL of hexane.
-
Vortex: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the upper hexane layer.
-
Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (if necessary): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
-
Internal Standard Addition: Add the internal standard to the final extract before GC-MS analysis.
Data Analysis and Results
1. Identification
The identification of this compound is based on its retention time and the fragmentation pattern in the mass spectrum. The expected retention time under the specified chromatographic conditions should be determined by injecting a pure standard. The mass spectrum should be compared with a reference library (e.g., NIST).
2. Quantification
Quantification is achieved by creating a calibration curve using the prepared working standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 2: Example Quantitative Data for this compound
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~12.5 | 57 | 71, 85, 99 |
| Tridecanone (IS) | ~13.8 | 58 | 71, 86 |
Figure 2: Logical Relationship for Quantification
Caption: Data processing logic for quantitative analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in various sample matrices. The use of an internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories. Further validation of the method is recommended for specific sample types to ensure compliance with regulatory requirements.
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For researchers in materials science and drug development, a thorough understanding of ¹H and ¹³C NMR is crucial for characterizing α,β-unsaturated ketones, a common motif in many biologically active compounds and synthetic intermediates. This document provides detailed application notes and experimental protocols for the NMR analysis of this important class of compounds.
The defining structural feature of an α,β-unsaturated ketone is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic communication between the π-systems gives rise to characteristic chemical shifts and coupling constants in their NMR spectra. The electron-withdrawing nature of the carbonyl group deshields the β-carbon and its attached proton, resulting in downfield chemical shifts, while the α-carbon and its proton are comparatively more shielded.
Principles of NMR Spectroscopy of α,β-Unsaturated Ketones
The electronic properties of α,β-unsaturated ketones have a profound impact on their NMR spectra. The polarization of the π-system results in a partial positive charge at the β-carbon and a partial negative charge on the carbonyl oxygen. This leads to a significant downfield shift for the β-protons (Hβ) and the β-carbon (Cβ) compared to typical alkenic protons and carbons.[1][2] Conversely, the α-protons (Hα) and α-carbon (Cα) appear at a relatively upfield position within the vinylic region.
The magnitude of the coupling constant (³J) between the vinylic protons (Hα and Hβ) is diagnostic of the stereochemistry of the double bond. A larger coupling constant, typically in the range of 11-18 Hz, is indicative of a trans relationship, while a smaller coupling constant of 6-15 Hz suggests a cis geometry.[3]
Data Presentation: Characteristic NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and proton-proton coupling constants for various α,β-unsaturated ketones. These values serve as a useful guide for spectral interpretation and structure verification.
Table 1: Typical ¹H NMR Chemical Shifts for α,β-Unsaturated Ketones (in CDCl₃)
| Compound | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| Acyclic Enones | |||
| Mesityl Oxide | 6.09 | - | 2.16 (CH₃), 2.14 (CH₃), 1.89 (CH₃)[4][5] |
| trans-4-Phenyl-3-buten-2-one | 6.79 | 7.42 | 2.38 (CH₃), 7.65 (aromatic)[6][7] |
| Cyclic Enones | |||
| 2-Cyclohexen-1-one | 6.0-6.1 | 6.9-7.0 | 1.9-2.5 (allylic CH₂) |
| Carvone | 6.76 | - | 1.75 (CH₃), 1.78 (CH₃), 4.76, 4.81 (=CH₂)[8][9] |
| 3-Methyl-2-cyclopentenone | 5.8-5.9 | - | 2.1-2.2 (CH₃), 2.3-2.5 (CH₂) |
Table 2: Typical ¹³C NMR Chemical Shifts for α,β-Unsaturated Ketones (in CDCl₃)
| Compound | Cα (ppm) | Cβ (ppm) | C=O (ppm) | Other Carbons (ppm) |
| Acyclic Enones | ||||
| Mesityl Oxide | 123.7 | 154.5 | 198.2 | 27.2 (CH₃), 20.6 (CH₃) |
| trans-4-Phenyl-3-buten-2-one | 128.5 | 143.2 | 198.1 | 27.5 (CH₃), 128.3, 129.0, 130.6, 134.3 (aromatic) |
| Cyclic Enones | ||||
| 2-Cyclohexen-1-one | 129.8 | 149.9 | 199.8 | 22.8, 25.8, 38.3 (aliphatic) |
| Carvone | 135.4 | 144.6 | 199.8 | 15.7 (CH₃), 20.5 (CH₃), 110.5 (=CH₂), 146.7 (=C)[8][10] |
| 3-Methyl-2-cyclopentenone | 134.5 | 171.2 | 208.7 | 16.8 (CH₃), 28.9, 34.5 (aliphatic) |
Table 3: Typical Proton-Proton Coupling Constants (J in Hz)
| Coupling Type | Structure | Typical Value (Hz) |
| ³J (trans-vinylic) | Hα-C=C-Hβ | 11 - 18[3] |
| ³J (cis-vinylic) | Hα-C=C-Hβ | 6 - 15[3] |
| ⁴J (allylic) | H-C-C=C-H | 0.5 - 3 |
| ²J (geminal vinylic) | H-C=CH | 0 - 3.5 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is suitable for most α,β-unsaturated ketones.
-
Sample Quantity:
-
For ¹H NMR, weigh 1-10 mg of the purified compound.
-
For ¹³C NMR, a higher concentration is preferable due to the lower natural abundance of the ¹³C isotope; aim for 10-50 mg.[11]
-
-
Solvent Selection:
-
Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and benzene-d₆.
-
Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.
-
-
Dissolution and Filtration:
-
Dissolve the sample in the chosen deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.
-
To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
-
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
The following parameters are a good starting point for acquiring a routine ¹H NMR spectrum of an α,β-unsaturated ketone on a 400 MHz or 500 MHz spectrometer.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used. For quantitative measurements, a 30° pulse angle is recommended with an increased relaxation delay.[12]
-
Pulse Angle (Flip Angle): A 30° or 45° pulse is often a good compromise between signal intensity and the need for longer relaxation delays.[13] For a quick, single-scan spectrum, a 90° pulse can be used.[12]
-
Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is generally sufficient to resolve most couplings in small molecules.[12][13]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]
-
Number of Scans (NS): For most samples with sufficient concentration, 8 to 16 scans will provide a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: Acquisition of a Standard ¹³C NMR Spectrum
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are typically required compared to ¹H NMR.
-
Instrument Setup:
-
Follow the same initial setup steps as for ¹H NMR (locking, tuning, and shimming). The probe should be tuned to the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling is used (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Angle (Flip Angle): A 30° pulse angle is recommended to allow for shorter relaxation delays.[13]
-
Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate for most carbons in α,β-unsaturated ketones, although quaternary carbons may require longer delays for quantitative analysis.[15]
-
Number of Scans (NS): The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio. A typical starting point is 1024 scans.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the NMR analysis of α,β-unsaturated ketones.
Caption: Experimental workflow for NMR analysis.
Caption: Factors influencing chemical shifts.
Caption: J-coupling and stereochemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carvone, (-)- | C10H14O | CID 439570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L(-)-Carvone(6485-40-1) 1H NMR [m.chemicalbook.com]
- 10. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]
- 11. guidechem.com [guidechem.com]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Extraction and Purification of 1-Dodecen-3-one from a Novel Plant Source
Introduction
1-Dodecen-3-one is a volatile ketone with potential applications in the pharmaceutical and flavor industries. This application note details a comprehensive protocol for the extraction and subsequent purification of this compound from the essential oil of a newly identified plant species, Cryptomeria odora. The methodologies described herein provide a robust framework for obtaining high-purity this compound for research and development purposes. The protocols cover initial extraction from plant biomass via steam distillation and supercritical fluid extraction, followed by purification using column chromatography and preparative gas chromatography.
Data Presentation
The following table summarizes the quantitative data obtained from the extraction and purification of this compound from 1 kg of dried Cryptomeria odora leaves.
| Parameter | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Extraction | ||
| Initial Biomass (dried leaves) | 1000 g | 1000 g |
| Essential Oil Yield | 15.2 g | 25.8 g |
| This compound in Crude Oil (%) | 8.5% | 12.3% |
| Purification Step 1: Column Chromatography | ||
| Crude Oil Loaded | 10 g | 10 g |
| Fraction Containing this compound | 2.1 g | 3.5 g |
| Purity of this compound after Column | 75% | 80% |
| Purification Step 2: Preparative GC | ||
| Loaded Fraction | 1 g | 1 g |
| Final Yield of Pure this compound | 0.72 g | 0.78 g |
| Final Purity | >99.5% | >99.5% |
Experimental Protocols
Extraction Methodologies
Two primary methods were employed for the extraction of the essential oil containing this compound from the dried leaves of Cryptomeria odora.
Steam distillation is a common method for extracting essential oils from plant material.[1][2][3] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[2]
Materials:
-
1 kg dried and coarsely ground Cryptomeria odora leaves
-
Distillation still with a plant material chamber, condenser, and collection vessel[1]
-
Heating source
-
Deionized water
-
Separatory funnel
Procedure:
-
Place the ground plant material into the designated chamber of the distillation still.[4]
-
Fill the boiler with deionized water and bring it to a boil to generate steam. The optimal temperature for steam distillation is typically between 60°C and 100°C.[1]
-
Allow the steam to pass through the plant material, causing the volatile compounds, including this compound, to vaporize.[1]
-
The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.[2]
-
Collect the resulting liquid, which will be a mixture of essential oil and hydrosol (floral water).[1]
-
As essential oils are generally not water-soluble, they will form a separate layer.[1] Use a separatory funnel to separate the essential oil from the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the crude essential oil in a sealed, dark glass vial at 4°C until further purification.
Supercritical fluid extraction, primarily using carbon dioxide (CO2), is an environmentally friendly method that can yield high-purity extracts.[5] Supercritical CO2 acts as a solvent to dissolve the target compounds from the plant material.[5]
Materials:
-
1 kg dried and ground Cryptomeria odora leaves
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (above its critical temperature of 31°C and pressure of 74 bar).[5]
-
Introduce the supercritical CO2 into the extraction vessel, where it will act as a solvent and extract the volatile compounds from the plant material.[6]
-
Optionally, a co-solvent like ethanol can be added to the supercritical CO2 to enhance the extraction of more polar compounds.[5]
-
The supercritical fluid containing the dissolved compounds is then passed through a pressure release valve into a separator.[6]
-
In the separator, the pressure is lowered, causing the CO2 to return to its gaseous state and separate from the extracted oil.[6]
-
The gaseous CO2 can be recycled back into the system for a closed-loop operation.[6]
-
Collect the crude extract, which contains this compound, from the collection vessel.
-
Store the crude extract in a sealed, dark glass vial at 4°C.
Purification Methodologies
The crude essential oil obtained from either extraction method is then subjected to purification to isolate this compound.
Column chromatography is a widely used technique for separating compounds based on their polarity.[7][8]
Materials:
-
Glass chromatography column
-
Silica gel (stationary phase)
-
Non-polar solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Crude essential oil
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent. Ensure there are no air bubbles in the packed column.
-
Dissolve a known amount of the crude essential oil in a minimal amount of the non-polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column by passing the solvent system through it. The mobile phase will carry the compounds down the column at different rates based on their polarity.[8] Less polar compounds will travel faster, while more polar compounds will adhere more strongly to the silica gel and move slower.[8]
-
Collect the eluent in fractions using separate collection tubes.
-
Monitor the separation process by performing thin-layer chromatography (TLC) on the collected fractions. A stain selective for ketones, such as 2,4-dinitrophenylhydrazine, can be used to visualize the spot corresponding to this compound.
-
Combine the fractions that show a high concentration of this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain a concentrated, partially purified sample.
For achieving high purity, preparative gas chromatography is employed as the final purification step. This technique separates volatile compounds based on their boiling points and interaction with the stationary phase in the GC column.[9]
Materials:
-
Gas chromatograph equipped with a preparative column and a fraction collector
-
Helium or nitrogen as the carrier gas
-
Partially purified this compound fraction from column chromatography
-
Collection vials
Procedure:
-
Inject the partially purified this compound sample into the heated injection port of the gas chromatograph, where it is vaporized.[9]
-
The carrier gas transports the vaporized sample through the preparative GC column. The column is typically coated with a stationary phase that interacts with the compounds.
-
Separation occurs as the compounds travel through the column at different rates. More volatile compounds that interact less with the stationary phase will elute first.[9]
-
A detector at the end of the column signals the elution of each compound, generating a chromatogram.
-
The fraction collector is programmed to collect the eluent corresponding to the peak of this compound into a cooled collection vial.
-
The collected fraction will contain highly purified this compound.
-
Confirm the purity of the final product using analytical GC-MS.
Visualizations
Caption: Overall workflow for the extraction of this compound.
Caption: Purification workflow for isolating this compound.
References
- 1. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 2. rockymountainoils.com [rockymountainoils.com]
- 3. Essential oil - Wikipedia [en.wikipedia.org]
- 4. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Bioassays for Testing the Behavioral Effects of 1-Dodecen-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Dodecen-3-one
This compound (C₁₂H₂₂O) is a ketone that has been identified as a component of the Dufour's gland secretions in solitary bees, such as those from the genus Dufourea. The Dufour's gland secretions in bees are often used to line brood cells and can have various functions, including waterproofing, antimicrobial activity, and chemical signaling for nest recognition and mating. The presence of this compound suggests a potential role as a pheromone or kairomone, influencing behaviors such as aggregation, mating, or host-plant location.
To elucidate the specific behavioral functions of this compound, rigorous bioassays are necessary. The following sections detail the protocols for two standard and complementary bioassays: the Y-tube olfactometer for assessing behavioral choice and electroantennography (EAG) for measuring olfactory sensory neuron responses.
Y-Tube Olfactometer Bioassay for Attraction/Repellency
The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses, allowing for the determination of preference or aversion to a specific chemical stimulus.
Experimental Protocol
Objective: To determine if this compound acts as an attractant or repellent to a target insect species.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., a gas washing bottle with distilled water)
-
Test insect holding chambers
-
Pipettes and filter paper strips
-
This compound solution (e.g., 1 µg/µL in hexane)
-
Solvent control (e.g., hexane)
-
Stopwatch
-
Data recording sheets
Procedure:
-
Setup: Assemble the Y-tube olfactometer as shown in the workflow diagram. Ensure all glassware is thoroughly cleaned with a non-scented detergent, rinsed with distilled water and acetone, and baked at 120°C for at least 4 hours before each experiment to remove any residual odors.
-
Airflow: Connect the air source to the activated charcoal filter and humidifier. Split the purified, humidified air into two streams, each connected to one arm of the Y-tube. Regulate the airflow to a constant rate (e.g., 100 mL/min) through each arm using flow meters.
-
Stimulus Preparation: Apply a known amount of the this compound solution (e.g., 10 µL of a 1 µg/µL solution) onto a filter paper strip. Allow the solvent to evaporate for 30 seconds.
-
Control Preparation: Apply an equal volume of the solvent (e.g., 10 µL of hexane) to a separate filter paper strip.
-
Loading the Olfactometer: Place the filter paper with this compound into one arm of the olfactometer and the solvent control filter paper into the other arm. The assignment of the treatment and control arms should be randomized for each trial to avoid positional bias.
-
Insect Introduction: Introduce a single adult insect (e.g., a female Dufourea novaeangliae) into the base of the Y-tube.
-
Observation: Start the stopwatch and observe the insect's behavior for a set period (e.g., 5 minutes). Record which arm the insect enters first (defined as moving a certain distance, e.g., 2 cm, past the Y-junction) and the total time spent in each arm. An insect that does not make a choice within the observation period is recorded as a "non-responder."
-
Replication: Repeat the experiment with a new insect for each trial. After a set number of trials (e.g., 10), clean the olfactometer and switch the positions of the treatment and control arms. A sufficient number of replicates (e.g., 50-100 insects) should be tested to ensure statistical power.
-
Data Analysis: Analyze the data using a Chi-square test to determine if there is a significant preference for the this compound-treated arm over the control arm. A t-test can be used to compare the time spent in each arm.
Data Presentation
Table 1: Hypothetical Choice Data for Insect Response to this compound in a Y-Tube Olfactometer
| Treatment Arm | Control Arm (Solvent) | Non-Responders | Total Insects | Chi-square (χ²) | p-value |
| Number of Insects Choosing | Number of Insects Choosing | ||||
| 35 | 15 | 5 | 55 | 8.00 | <0.01 |
Table 2: Hypothetical Time Spent in Each Arm of the Y-Tube Olfactometer
| Arm | Mean Time Spent (seconds) ± SE | t-statistic | p-value |
| This compound | 185.3 ± 12.1 | 4.54 | <0.001 |
| Control (Solvent) | 85.7 ± 9.8 |
Workflow Diagram
Electroantennography (EAG) for Olfactory Neuron Response
EAG is a technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odor stimulus. It provides a direct measure of the sensitivity of the antenna to a specific compound.
Experimental Protocol
Objective: To determine if the antennae of a target insect species are responsive to this compound.
Materials:
-
Intact insect antenna
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Data acquisition system (computer with appropriate software)
-
Air stimulus controller
-
Purified and humidified air source
-
Pasteur pipettes and filter paper
-
This compound solutions of varying concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL in paraffin oil)
-
Solvent control (paraffin oil)
-
Positive control (a known EAG-active compound for the species, if available)
Procedure:
-
Antenna Preparation: Immobilize a live insect (e.g., by chilling). Excise one antenna at the base. Mount the excised antenna on the recording electrode by inserting the base into a glass capillary filled with electrolyte solution. Make contact with the tip of the antenna using the reference electrode.
-
Stimulus Preparation: Prepare a dilution series of this compound in the solvent. Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The stimulus is delivered as a puff of air (e.g., 0.5 seconds) from the Pasteur pipette into the main airstream.
-
Recording: Record the antennal response (depolarization) for each stimulus. Present the stimuli in order of increasing concentration, with a solvent control presented between each test stimulus to allow the antenna to recover. Randomize the order of presentation for different antennae.
-
Replication: Repeat the procedure for a sufficient number of antennae (e.g., 10-15) to obtain reliable data.
-
Data Analysis: Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus. Normalize the responses by subtracting the solvent control response. A dose-response curve can be generated by plotting the normalized EAG response against the logarithm of the stimulus concentration.
Data Presentation
Table 3: Hypothetical EAG Responses of Insect Antennae to this compound
| Concentration (µg) | Mean EAG Response (mV) ± SE | Normalized Response (mV) |
| Solvent Control | 0.12 ± 0.03 | 0.00 |
| 0.1 | 0.35 ± 0.05 | 0.23 |
| 1 | 0.87 ± 0.09 | 0.75 |
| 10 | 1.54 ± 0.12 | 1.42 |
| 100 | 2.11 ± 0.15 | 1.99 |
Workflow Diagram
Conclusion
The bioassays detailed in these application notes provide a comprehensive framework for investigating the behavioral and physiological effects of this compound on insects. The Y-tube olfactometer is a valuable tool for assessing the compound's role in guiding insect behavior, while electroantennography offers direct insight into the olfactory sensitivity of the target species. By following these standardized protocols, researchers can generate robust and reproducible data to elucidate the chemical ecology of this compound and its potential applications in pest management and biodiversity studies. Further research is encouraged to identify the specific insect species that utilize this compound as a semiochemical and to quantify its behavioral effects under various ecological contexts.
Application Notes and Protocols for Electroantennography (EAG) Studies with 1-Dodecen-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. By recording the summated electrical potential from the entire antenna, EAG provides valuable insights into which chemicals an insect can detect. These application notes provide a detailed protocol for conducting EAG studies with 1-dodecen-3-one, a known semiochemical. While this compound has been identified as a semiochemical for species such as the solitary bee Dufourea dentriventris, detailed public EAG data for this specific compound is limited. Therefore, the following protocols are based on established, general EAG methodologies and the accompanying data tables represent hypothetical, yet typical, results that could be expected from such studies.
Core Principles of Electroantennography
EAG measures the overall depolarization of the antennal olfactory receptor neurons in response to an odorant stimulus. An insect antenna, either excised or from a whole-insect preparation, is placed between two electrodes. A continuous stream of purified, humidified air flows over the antenna. When a puff of air containing the test odorant, in this case, this compound, is introduced into this airstream, it elicits a voltage change across the antenna, which is recorded as the EAG response. The amplitude of this response is proportional to the number of responding olfactory neurons and the intensity of their response.
Applications in Research and Drug Development
-
Screening for Biologically Active Compounds: EAG is a rapid screening tool to identify potential attractants, repellents, or other behavior-modifying compounds.
-
Structure-Activity Relationship Studies: By testing analogues of this compound, researchers can determine the key molecular features necessary for receptor activation.
-
Pest Management Strategies: Identifying compounds that elicit strong EAG responses is a critical first step in developing semiochemical-based pest control methods like trapping or mating disruption.
-
Drug Development: In non-insect model systems that may share olfactory receptor homologues, understanding ligand-receptor interactions can inform drug design.
Experimental Protocols
The following protocols provide a step-by-step guide for performing EAG with this compound.
Preparation of a Whole-Insect for EAG
This method is often preferred as it can provide more stable and long-lasting recordings compared to using an excised antenna.
-
Insect Immobilization:
-
Select a healthy adult insect (e.g., Dufourea dentriventris or a relevant model species).
-
Immobilize the insect by chilling it on ice or in a freezer for a few minutes until movement ceases.
-
Mount the insect onto a sample holder using low-melting-point wax or dental wax. Secure the body and head, leaving the antennae free to move.
-
-
Electrode Placement:
-
Prepare two glass capillary microelectrodes filled with a suitable electrolyte solution (e.g., Kaissling saline solution).
-
Carefully insert the reference electrode into the insect's head or an eye.
-
Gently place the tip of the recording electrode over the distal end of one antenna, ensuring good contact.
-
Preparation of an Excised Antenna for EAG
This method can be quicker for high-throughput screening.
-
Antenna Excision:
-
Immobilize the insect as described above.
-
Using fine forceps and microscissors, carefully excise one antenna at its base.
-
Immediately place the excised antenna onto an electrode holder.
-
-
Electrode Placement:
-
The electrode holder should have two contacts (e.g., silver wires) coated with conductive gel.
-
Place the base of the antenna in contact with one electrode and the distal tip in contact with the other.
-
Odorant Preparation and Delivery
-
Stock Solution: Prepare a 1 M stock solution of this compound in a high-purity solvent such as hexane or paraffin oil.
-
Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Stimulus Cartridges:
-
Pipette a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
-
Allow the solvent to evaporate completely.
-
Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.
-
-
Odorant Delivery System:
-
The stimulus cartridges are connected to an air stimulus controller.
-
A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
A puff of air (of controlled duration and flow rate) is diverted through the stimulus cartridge, carrying the odorant to the antenna.
-
EAG Recording and Data Analysis
-
Recording Setup:
-
The electrodes are connected to a high-impedance pre-amplifier.
-
The amplified signal is then digitized and recorded using specialized EAG software.
-
-
Recording Protocol:
-
Allow the antennal preparation to stabilize in the clean air stream.
-
Present a solvent-only (blank) puff to measure any mechanical response.
-
Present a standard reference compound (e.g., a general odorant known to elicit a response) at the beginning and end of each trial to monitor the antenna's viability.
-
Present the different concentrations of this compound in a randomized order, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.
-
Replicate the experiment with multiple individuals (e.g., n=8-10).
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each response.
-
Subtract the response to the solvent blank from the odorant responses.
-
Normalize the responses to the standard compound to account for variations in antennal sensitivity over time and between preparations.
-
Plot the mean normalized response against the logarithm of the odorant concentration to generate a dose-response curve.
-
Data Presentation
The following tables present hypothetical EAG data for this compound.
Table 1: Hypothetical EAG Responses of Dufourea dentriventris to Serial Dilutions of this compound
| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Solvent Control | 0.12 ± 0.03 | 0 |
| 0.01 | 0.25 ± 0.05 | 10.8 |
| 0.1 | 0.58 ± 0.09 | 38.3 |
| 1 | 1.25 ± 0.15 | 94.2 |
| 10 | 1.89 ± 0.21 | 147.5 |
| 100 | 2.15 ± 0.25 | 169.2 |
| Standard (10 µg Z-9-hexadecenal) | 1.20 ± 0.11 | 100 |
Table 2: Hypothetical Comparative EAG Responses to this compound and Related Compounds
| Compound (10 µg) | Mean EAG Response (mV) ± SEM (n=10) | Relative Response to this compound (%) |
| This compound | 1.89 ± 0.21 | 100 |
| Dodecan-3-one | 1.15 ± 0.14 | 60.8 |
| 1-Undecen-3-one | 0.98 ± 0.11 | 51.9 |
| 1-Tridecen-3-one | 1.42 ± 0.18 | 75.1 |
| Solvent Control | 0.11 ± 0.02 | 0 |
Visualizations
Experimental Workflow
Caption: Workflow for a typical Electroantennography (EAG) experiment.
Olfactory Signaling Pathway
Application Notes and Protocols for Field Trials of 1-Dodecen-3-one as a Pest Management Lure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecen-3-one is a volatile organic compound that has been identified as a semiochemical for several insect species. As a pheromone, it mediates interactions within a species, and as an allomone, it facilitates communication between different species. These chemical signaling properties make this compound a candidate for development as a pest management lure for monitoring and controlling target insect populations.
These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of this compound as a lure for specific target pests, namely solitary bees of the genus Dufourea and subterranean termites of the species Parrhinotermes pygmaeus and Schedorhinotermes lamanianus.
Target Species and Semiochemical Function
| Target Insect Group | Genus/Species | Type of Semiochemical | Function |
| Solitary Bees | Dufourea | Pheromone | Aggregation/Mating |
| Subterranean Termites | Parrhinotermes pygmaeus | Allomone | Interspecific Interaction |
| Subterranean Termites | Schedorhinotermes lamanianus | Allomone | Interspecific Interaction |
Experimental Protocols
Protocol 1: Field Trials of this compound as a Lure for Dufourea Bees
Objective: To determine the attractiveness of this compound to Dufourea bees in a field setting.
1. Lure Preparation:
-
Active Ingredient: this compound (CAS No. 58879-39-3), >95% purity.
-
Solvent: High-purity hexane.
-
Dispenser: Rubber septa or polyethylene vials.
-
Procedure:
-
Prepare stock solutions of this compound in hexane at various concentrations (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Load rubber septa or polyethylene vials with a precise volume of the stock solution to achieve desired dosages (e.g., 10 µg, 100 µg, 1000 µg per lure).
-
Allow the solvent to evaporate completely in a fume hood before deploying the lures.
-
Prepare control lures treated with hexane only.
-
Store lures in airtight, separate containers at 4°C until use.
-
2. Trap Design and Deployment:
-
Trap Type: Non-lethal pan traps (bee bowls) or vane traps are suitable for capturing solitary bees. Brightly colored bowls (e.g., yellow, blue, or white) are often effective.
-
Deployment:
-
Select a field site with known or suspected populations of Dufourea bees, preferably near their nesting aggregations or preferred floral resources.
-
Establish a transect or a randomized block design with multiple replicates of each treatment (different dosages of this compound and a control).
-
Place traps at a minimum distance of 10 meters from each other to avoid interference.
-
Mount the lure inside or directly above the trap. For pan traps, a small wire can be used to suspend the lure over the soapy water.
-
Fill pan traps with a solution of water and a few drops of unscented dish soap to break the surface tension.
-
3. Data Collection and Analysis:
-
Collection:
-
Collect trapped bees every 24-48 hours.
-
Strain the contents of the pan traps through a fine mesh sieve.
-
Rinse the collected insects with water and preserve them in 70% ethanol.
-
Identify and count the number of Dufourea bees and any non-target insects.
-
-
Analysis:
-
Compare the mean number of Dufourea bees captured in baited traps versus control traps.
-
Use appropriate statistical tests, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to determine significant differences between treatments.
-
Data may require transformation (e.g., log(x+1)) to meet the assumptions of the statistical tests.
-
Protocol 2: Field Evaluation of this compound as a Monitoring Tool for Subterranean Termites
Objective: To assess the potential of this compound to be used in monitoring stations for Parrhinotermes pygmaeus and Schedorhinotermes lamanianus.
1. Lure and Bait Station Preparation:
-
Lure Formulation:
-
Prepare this compound lures as described in Protocol 1, using a range of dosages. Given that it is an allomone, the behavioral response may differ from a pheromone, so a wide range of concentrations should be tested.
-
-
Bait Station:
-
Use commercially available or custom-made in-ground termite monitoring stations. These typically consist of a hollow plastic cylinder with perforations to allow termite entry.
-
Place a susceptible, untreated wood block (e.g., pine) inside the station as a food source.
-
Incorporate the this compound lure within the station, ensuring it does not directly contact the wood to prevent potential repellency at high concentrations.
-
2. Experimental Design and Deployment:
-
Site Selection: Choose a location with known active infestations of the target termite species.
-
Experimental Layout:
-
Employ a randomized block design, with each block containing one of each treatment (different lure dosages and a control without the lure) and a positive control (a station with a known termite attractant, if available).
-
Install monitoring stations in the soil, with the top flush with the ground surface.
-
Space stations at least 5 meters apart.
-
Mark the location of each station for easy relocation.
-
3. Data Collection and Analysis:
-
Monitoring:
-
Inspect the monitoring stations at regular intervals (e.g., weekly or bi-weekly).
-
Record the presence or absence of termites in each station.
-
Estimate the level of termite activity (e.g., number of termites, extent of wood consumption) using a standardized rating scale.
-
-
Analysis:
-
Compare the frequency of termite presence in stations with this compound lures to the control stations.
-
Use Chi-square analysis or a similar non-parametric test to determine if there is a significant association between the presence of the lure and termite activity.
-
For activity level data, use non-parametric statistical tests like the Kruskal-Wallis test to compare the different treatments.
-
Data Presentation
Table 1: Hypothetical Field Trial Data for Dufourea Bee Trapping
| Treatment (this compound Dosage) | Mean Number of Dufourea bees per Trap (± SE) | Mean Number of Non-Target Insects per Trap (± SE) |
| Control (Hexane only) | 1.2 ± 0.5 | 15.8 ± 3.2 |
| 10 µg | 8.5 ± 1.8 | 17.1 ± 4.5 |
| 100 µg | 15.3 ± 2.5 | 16.5 ± 3.9 |
| 1000 µg | 12.1 ± 2.1 | 18.2 ± 4.1 |
Table 2: Hypothetical Field Trial Data for Termite Monitoring Stations
| Treatment (this compound Dosage) | Percentage of Stations with Termite Activity | Mean Termite Activity Rating (± SE) |
| Control | 15% | 0.5 ± 0.2 |
| 10 µg | 35% | 1.8 ± 0.4 |
| 100 µg | 55% | 3.2 ± 0.6 |
| 1000 µg | 40% | 2.5 ± 0.5 |
Visualizations
Caption: Workflow for Dufourea bee field trials.
Caption: Workflow for termite monitoring field trials.
Application Notes and Protocols for the Formulation of 1-Dodecen-3-one in Slow-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecen-3-one is a volatile unsaturated ketone identified as a semiochemical for various insect species. Its effective use in pest management strategies, such as mating disruption and lure-and-kill, necessitates the development of slow-release dispensers to ensure a consistent and prolonged release profile in the field. This document provides detailed application notes and experimental protocols for the formulation of this compound into various slow-release dispenser types. The protocols outlined below are based on established methods for formulating volatile insect pheromones and are adapted for the specific physicochemical properties of this compound.
Data Presentation: Formulation and Release Characteristics
The selection of a suitable slow-release formulation depends on the target insect, environmental conditions, and desired release profile. Below is a summary of hypothetical quantitative data for different this compound formulations. Note: This data is illustrative and should be experimentally verified.
| Formulation ID | Dispenser Type | Matrix Material | This compound Load (mg/dispenser) | Average Release Rate (µ g/day ) at 25°C | Effective Field Life (days) |
| DD-RS-01 | Rubber Septum | Red Rubber | 10 | 150 ± 20 | 30-45 |
| DD-PM-01 | Polymer Matrix | Polyethylene (PE) | 50 | 500 ± 50 | 60-90 |
| DD-MC-01 | Microcapsules | Polyurea | 100 (per gram of formulation) | 800 ± 75 (per gram) | >90 |
| DD-SG-01 | Sol-Gel | Silica | 25 | 250 ± 30 | 45-60 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Rubber Septa Dispensers
Rubber septa are a common and convenient dispenser type for volatile pheromones.
Materials:
-
This compound (≥95% purity)
-
Red rubber septa
-
Hexane (or other suitable volatile solvent)
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Fume hood
Procedure:
-
Pre-treatment of Septa: Place the rubber septa in a beaker with hexane and sonicate for 15-20 minutes to remove any surface contaminants. Air-dry the septa in a fume hood for at least 24 hours.
-
Preparation of Loading Solution: Prepare a stock solution of this compound in hexane. The concentration will depend on the desired loading amount per septum. For example, to load 10 mg per septum, a 100 mg/mL solution can be prepared.
-
Loading of Septa: Place a pre-treated septum in a clean glass vial. Using a micropipette, carefully apply the desired volume of the this compound solution directly onto the septum.
-
Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least 48 hours. The vial can be loosely capped to prevent rapid evaporation and ensure even distribution of the active ingredient within the septum matrix.
-
Storage: Once the solvent has fully evaporated, tightly cap the vials and store at -20°C until use.
Protocol 2: Formulation of this compound into a Polymer Matrix Dispenser
Polymer matrix dispensers offer a longer field life and a more controlled release profile.
Materials:
-
This compound (≥95% purity)
-
Low-density polyethylene (LDPE) powder
-
Internal mixer or twin-screw extruder
-
Heated press
-
Mould for dispenser shape
-
Analytical balance
Procedure:
-
Blending: In a sealed container, accurately weigh the desired amounts of LDPE powder and this compound. For a 1% loading, mix 99g of LDPE with 1g of this compound. Tumble mix for at least 30 minutes to ensure a homogenous blend.
-
Melt Compounding: Transfer the blend to an internal mixer or a twin-screw extruder. Heat the mixture to a temperature above the melting point of LDPE (typically 110-120°C). Mix until a homogenous melt is obtained.
-
Molding: Transfer the molten polymer blend to a pre-heated mould. Use a heated press to apply pressure and form the dispenser into the desired shape (e.g., a small block or rod).
-
Cooling and Conditioning: Allow the moulded dispensers to cool to room temperature. It is advisable to condition the dispensers in a controlled environment (e.g., 25°C and 50% relative humidity) for 24-48 hours before use or release rate analysis.
-
Storage: Store the finished dispensers in airtight, pheromone-impermeable packaging at cool temperatures.
Protocol 3: Quantification of this compound Release Rate using GC-MS
This protocol describes the determination of the release rate of this compound from a dispenser over time.
Materials:
-
Formulated this compound dispensers
-
Controlled environment chamber (for aging dispensers)
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Airtight glass chambers or vials for headspace collection
-
Internal standard (e.g., a non-interfering alkane)
Procedure:
-
Dispenser Aging: Place individual dispensers in a controlled environment chamber set to desired conditions (e.g., 25°C, 12:12 L:D photoperiod).
-
Headspace Sampling: At specified time intervals (e.g., day 1, 3, 7, 14, etc.), transfer a dispenser to an airtight glass chamber of a known volume. Allow the headspace to equilibrate for a set period (e.g., 1 hour).
-
SPME Extraction: Introduce the SPME fiber into the headspace of the chamber and expose it for a fixed duration (e.g., 30 minutes) to adsorb the volatilized this compound.
-
GC-MS Analysis: Immediately after sampling, desorb the SPME fiber in the heated injection port of the GC-MS. Use a suitable GC column and temperature program to separate this compound from other volatiles. The mass spectrometer should be operated in scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Quantification: Create a calibration curve using known concentrations of this compound. The amount of this compound released can be calculated based on the peak area relative to the calibration curve and the internal standard. The release rate is then expressed as mass per unit of time (e.g., µ g/day ).
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Dodecen-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-dodecen-3-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is a two-step process. The first step involves the Grignard reaction of decanal with ethynylmagnesium bromide to form the intermediate, 1-dodecyn-3-ol. The subsequent step is the Meyer-Schuster rearrangement of 1-dodecyn-3-ol, which isomerizes the propargyl alcohol into the desired α,β-unsaturated ketone, this compound.
Q2: What are the key reaction parameters to control for a high yield in the Grignard reaction step?
A2: For the Grignard reaction to proceed with a high yield, it is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive with water. Other critical parameters include the quality and activation of the magnesium turnings, the slow and controlled addition of the alkyl halide to form the Grignard reagent, and maintaining an appropriate reaction temperature, often starting at a low temperature and gradually warming to room temperature.
Q3: Which catalysts are typically used for the Meyer-Schuster rearrangement, and how do they affect the yield?
A3: The Meyer-Schuster rearrangement is traditionally catalyzed by strong acids. However, milder and more selective conditions can be achieved using various Lewis acids or transition metal catalysts. The choice of catalyst can significantly impact the reaction yield and minimize the formation of side products.
Experimental Protocols
Step 1: Synthesis of 1-dodecyn-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Decanal
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Acetylene gas or ethynylmagnesium bromide solution in THF
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add magnesium turnings. Slowly add a solution of ethyl bromide in anhydrous THF to initiate the formation of ethylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent formation is complete, bubble acetylene gas through the solution, or add a solution of ethynylmagnesium bromide in THF. This will form the desired ethynylmagnesium bromide.
-
Reaction with Decanal: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of decanal in anhydrous THF dropwise to the flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-dodecyn-3-ol can be purified by column chromatography on silica gel or by vacuum distillation.
Step 2: Synthesis of this compound via Meyer-Schuster Rearrangement
Materials:
-
1-dodecyn-3-ol (from Step 1)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, dichloromethane)
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Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-dodecyn-3-ol in a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of the chosen acid catalyst to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction time will vary depending on the catalyst and temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction and Drying: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[1][2][3]
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound in the Meyer-Schuster Rearrangement.
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| Sulfuric Acid | 4 | 75 | Hypothetical Data |
| p-Toluenesulfonic Acid | 6 | 82 | Hypothetical Data |
| Scandium Triflate | 3 | 90 | Hypothetical Data |
| Gold(I) Chloride | 2 | 95 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary depending on specific reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in the Grignard Reaction Step
| Possible Cause | Troubleshooting Step |
| Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. |
| Poor quality or inactive magnesium. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or by mechanical stirring. |
| Slow or incomplete formation of the Grignard reagent. | Ensure a concentrated solution of the alkyl halide is added initially to start the reaction. Maintain a gentle reflux during the formation. |
| Side reaction of the Grignard reagent. | Add the decanal solution slowly and at a low temperature to minimize side reactions like enolization. |
Issue 2: Low Yield or Formation of Side Products in the Meyer-Schuster Rearrangement
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a more active catalyst. |
| Formation of allene or other rearrangement byproducts. | Use a milder, more selective catalyst (e.g., a Lewis acid or transition metal catalyst). Optimize the reaction temperature. |
| Polymerization of the product. | Ensure the reaction is not overheated and that the acid catalyst is neutralized promptly during work-up. |
| Rupe rearrangement as a side reaction.[1] | This is more common with tertiary propargyl alcohols. For secondary alcohols like 1-dodecyn-3-ol, it is less of a concern but can be minimized by using milder catalysts. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the Grignard reaction step.
Caption: Troubleshooting the Meyer-Schuster rearrangement step.
References
Technical Support Center: Oxidation of 1-dodecen-3-ol
Welcome to the technical support center for the oxidation of 1-dodecen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of 1-dodecen-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 1-dodecen-3-ol to this compound?
A1: The oxidation of the secondary allylic alcohol, 1-dodecen-3-ol, to the corresponding α,β-unsaturated ketone, this compound, is a common transformation in organic synthesis. Several reliable methods are frequently employed, each with its own advantages and potential for side reactions. The most common include:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is favored for its mild reaction conditions (typically room temperature and neutral pH), high chemoselectivity, and simplified workup.[1][2] It is particularly well-suited for sensitive substrates like allylic alcohols.[2]
-
Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a versatile oxidizing agent that can be used for this transformation.[3] However, it is more acidic than other reagents and may not be suitable for acid-labile substrates.[4]
Q2: What are the potential side reactions I should be aware of when oxidizing 1-dodecen-3-ol?
A2: Due to the presence of both a double bond and a hydroxyl group, 1-dodecen-3-ol is susceptible to several side reactions during oxidation. These can include:
-
Isomerization of the double bond: The double bond can migrate, leading to the formation of other dodecenone isomers.
-
Epoxidation: The double bond can be oxidized to form an epoxide.
-
Over-oxidation: While less common for secondary alcohols, strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bond.
-
Formation of byproducts from the reagents: For example, Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[5] PCC oxidations can result in the formation of a tar-like residue that can complicate product isolation.[6]
Q3: My reaction is not going to completion. What are some possible causes?
A3: Incomplete conversion of 1-dodecen-3-ol can be due to several factors:
-
Insufficient oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For PCC, at least one equivalent is necessary.[3]
-
Reaction temperature: Some oxidations, like the Swern oxidation, are typically performed at low temperatures (e.g., -78 °C) to stabilize intermediates.[7] Deviation from the optimal temperature can hinder the reaction.
-
Reagent quality: The purity and activity of the oxidizing agent are crucial. For instance, impure samples of DMP have been reported to sometimes give better results due to the presence of more effective oxidant species.
-
Presence of water: For some reactions, like PCC oxidation, the presence of water can lead to the formation of a hydrate from the aldehyde, which could be further oxidized if a second equivalent of PCC is present.[3][8]
Q4: I am observing unexpected peaks in my NMR/GC-MS. What could they be?
A4: Unexpected peaks could correspond to the side products mentioned in Q2. Additionally, with certain reagents, other byproducts can form. For instance, in Swern oxidations, allylic alcohols can sometimes be converted into alkyl chlorides if an insufficient amount of base is used.[9] It is also possible to form methylthiomethyl ethers as byproducts. To identify these impurities, it is recommended to compare your spectral data with known spectra of potential side products and, if possible, isolate the impurities for full characterization.
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient oxidant or inactive reagent. | Check the stoichiometry and use a fresh batch of the oxidizing agent. For PCC, ensure at least one equivalent is used.[3] |
| Incorrect reaction temperature. | Optimize the reaction temperature. For Swern oxidation, maintain a low temperature (-78 °C) during the initial stages.[7] | |
| Presence of quenching impurities. | Ensure all glassware is clean and dry, and solvents are of appropriate purity. | |
| Product loss during workup | Formation of emulsions or difficult-to-separate byproducts. | For PCC oxidations, the addition of Celite or molecular sieves can help manage the tar-like residue.[6][10] For DMP oxidations, a basic workup helps in the removal of the iodo-compound byproduct.[11] |
| Adsorption of the product onto solid supports. | If using silica gel for filtration or chromatography, ensure it is properly deactivated to prevent adsorption of the polar ketone. |
Guide 2: Presence of Significant Side Products
| Side Product | Likely Cause | Suggested Solution |
| Isomers of dodecenone | Acidic or basic reaction conditions promoting double bond migration. | Use a milder, neutral oxidizing agent like Dess-Martin periodinane.[1][2] If using PCC, consider adding a buffer like sodium acetate.[4] |
| Epoxydodecanone | Use of an oxidant that can also epoxidize alkenes. | Avoid reagents known for epoxidation. If using a hydroperoxide-based system, this side reaction is more likely. |
| Dimethyl sulfide (in Swern oxidation) | Inherent byproduct of the reaction. | This is an expected byproduct. To manage the odor, rinse used glassware with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide. |
| Tar-like residue (in PCC oxidation) | Polymerization or complexation of chromium byproducts. | Add an inert solid support like Celite or silica gel to the reaction mixture to adsorb the residue, simplifying filtration.[6][10] |
Experimental Protocols
Below are general methodologies for the oxidation of 1-dodecen-3-ol. Researchers should optimize these protocols for their specific setup and scale.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from general procedures for DMP oxidations.[1][11]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-dodecen-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
This protocol is based on standard Swern oxidation procedures.[7]
-
Activation of DMSO: In a three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow addition of dimethyl sulfoxide (2.7 equivalents). Stir for 5-10 minutes.
-
Addition of Alcohol: Add a solution of 1-dodecen-3-ol (1 equivalent) in DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5-7 equivalents) dropwise and stir for another 10 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
This is a general procedure for PCC oxidations.[4][10]
-
Preparation: To a stirred suspension of PCC (1.2-1.5 equivalents) and Celite in anhydrous DCM at 0 °C, add a solution of 1-dodecen-3-ol (1 equivalent) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation
| Oxidation Method | Typical Yield Range | Key Advantages | Common Side Products/Issues |
| Dess-Martin Periodinane | 85-95% | Mild, neutral conditions; high chemoselectivity; easy workup.[1][2] | Iodo-byproducts (removable with thiosulfate wash). |
| Swern Oxidation | 80-90% | Mild conditions; good for sensitive substrates. | Dimethyl sulfide (malodorous), potential for methylthiomethyl ether and alkyl chloride formation.[5][9] |
| PCC | 70-85% | Readily available reagent. | Acidic conditions can affect sensitive groups; formation of tar-like chromium byproducts.[4][6] |
Visualizations
Reaction Pathway Diagram
This diagram illustrates the desired oxidation of 1-dodecen-3-ol and potential side reactions.
Caption: Desired and potential side reaction pathways in the oxidation of 1-dodecen-3-ol.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues during the oxidation of 1-dodecen-3-ol.
Caption: A workflow for troubleshooting issues in the oxidation of 1-dodecen-3-ol.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
Purification challenges of 1-Dodecen-3-one from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-dodecen-3-one from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurities in a this compound reaction mixture are highly dependent on the synthetic route employed. Two common methods for its synthesis are the Aldol condensation and the oxidation of 1-dodecen-3-ol (which can be prepared via a Grignard reaction).
-
From Aldol Condensation: If synthesized via an Aldol condensation of a C10 aldehyde (decanal) and acetone, common impurities may include:
-
Unreacted starting materials (decanal, acetone).
-
The intermediate β-hydroxy ketone (3-hydroxy-dodecan-2-one).
-
Products of self-condensation of acetone.
-
Polymerized product, as α,β-unsaturated ketones can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
-
From Oxidation of 1-dodecen-3-ol: If prepared by the oxidation of 1-dodecen-3-ol, potential impurities include:
-
Unreacted 1-dodecen-3-ol.
-
Over-oxidation products, such as carboxylic acids.
-
Byproducts from the oxidizing agent.
-
If the precursor alcohol was synthesized using a Grignard reaction (e.g., from decanal and vinylmagnesium bromide), impurities from that step could carry over, such as the 1,2-addition product isomer or Wurtz coupling byproducts.
-
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in the purification of this compound include:
-
Similar Polarity of Impurities: The starting materials and byproducts often have polarities similar to the desired product, making separation by chromatography challenging.
-
Thermal Instability: this compound, like many α,β-unsaturated ketones, can be susceptible to polymerization or decomposition at elevated temperatures, which can be a problem during distillation.
-
Isomerization: The double bond in the α,β-position can potentially migrate under certain acidic or basic conditions, leading to the formation of isomers.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for this compound are:
-
Flash Column Chromatography: This is the preferred method for removing impurities with different polarities. A silica gel stationary phase is typically used with a non-polar mobile phase, gradually increasing the polarity to elute the desired compound.
-
Vacuum Distillation: For larger scale purification and to remove non-volatile impurities, vacuum distillation is a viable option. It is crucial to perform this under reduced pressure to lower the boiling point and minimize thermal degradation.
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The polarity of the eluent is critical for good separation. If the Rf value of your product is too high (>0.5) or too low (<0.1) on a TLC plate, the separation on the column will be poor. |
| Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. A common strategy is to start with a low polarity solvent system (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. An ideal Rf value for the product on TLC for good column separation is typically between 0.2 and 0.4. | |
| Column Overloading | Loading too much crude product onto the column can lead to broad bands and poor separation. |
| Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended. | |
| Improper Column Packing | An improperly packed column with cracks or channels will result in uneven solvent flow and poor separation. |
| Solution: Ensure the silica gel is packed uniformly without any air bubbles. A "slurry packing" method is generally preferred. Gently tapping the column while packing can help settle the silica gel evenly. | |
| Co-elution of Impurities | An impurity may have a very similar polarity to this compound, making separation difficult with a standard silica gel column. |
| Solution: Consider using a different stationary phase, such as alumina (neutral or basic, depending on the stability of your compound). Alternatively, a different solvent system might provide better resolution. In some cases, a second chromatographic step under different conditions may be necessary. |
Problem: The product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Solvent Polarity is too Low | The eluent is not polar enough to displace the compound from the silica gel. |
| Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. | |
| Compound Decomposition on Silica | This compound might be unstable on the acidic silica gel, leading to decomposition or irreversible adsorption. |
| Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
Vacuum Distillation
Problem: The product is decomposing or polymerizing in the distillation flask.
| Possible Cause | Troubleshooting Step |
| Temperature is too High | Even under vacuum, the distillation pot temperature might be high enough to cause thermal degradation or polymerization. |
| Solution: Ensure a good vacuum is achieved to lower the boiling point as much as possible. Use a high-quality vacuum pump and check for leaks in the system. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures. | |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze polymerization at elevated temperatures. |
| Solution: Neutralize the crude product before distillation by washing with a dilute aqueous solution of sodium bicarbonate (if acidic impurities are present) or dilute HCl (if basic impurities are present), followed by a water wash and drying over an anhydrous salt like MgSO₄. | |
| Presence of Radical Initiators | Peroxides or other radical initiators in the reaction mixture can trigger polymerization upon heating. |
| Solution: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask in a small amount (a few crystals). |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₂H₂₂O | 182.31 | Estimated >200 (atm), lower under vacuum | Moderately Polar |
| Decanal | C₁₀H₂₀O | 156.27 | 207-209 | More Polar than product |
| 1-Dodecen-3-ol | C₁₂H₂₄O | 184.32 | 245-247 | More Polar than product |
| Dodecanal | C₁₂H₂₄O | 184.32 | 238-240 | More Polar than product |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | 213 | Non-polar |
Note: The boiling point of this compound is an estimate at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size. For purifying 1-2 grams of crude material, a column with a diameter of 4-5 cm is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane or 99:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of the product using TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Isomer Separation of Dodecenone Compounds
Welcome to the technical support center for the isomer separation of dodecenone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dodecenone isomers?
A1: Dodecenone isomers, particularly geometric (E/Z or cis/trans) and positional isomers, often exhibit very similar physicochemical properties. This similarity in boiling points, polarity, and molecular weight makes their separation by standard chromatographic techniques challenging. Achieving baseline resolution is critical for accurate quantification and isolation of the desired isomer.
Q2: Which gas chromatography (GC) column is recommended for separating E/Z isomers of dodecenone?
A2: For the separation of geometric isomers of long-chain unsaturated compounds like dodecenones, a high-polarity column is generally recommended. The Agilent J&W DB-23 column, a (50%-Cyanopropyl)-methylpolysiloxane phase, is specifically designed for the separation of cis- and trans-isomers of compounds like fatty acid methyl esters (FAMEs), which are structurally similar to dodecenone isomers.[1][2][3] Its high polarity provides excellent resolution for these types of geometric isomers.
Q3: How can I optimize the mobile phase for HPLC separation of dodecenone isomers on a C18 column?
A3: Optimizing the mobile phase for reverse-phase HPLC on a C18 column involves adjusting the solvent composition to fine-tune the separation.[1][4] A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. To improve the separation of dodecenone isomers, you can:
-
Adjust the organic solvent ratio: Increasing the percentage of the organic modifier will generally decrease retention times. Fine-tuning this ratio is crucial for resolving closely eluting isomers.
-
Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.
-
Modify the pH (if applicable): While dodecenones are not ionizable, adjusting the pH of the aqueous phase can sometimes influence the silica support of the column and affect separation.
-
Use additives: In some cases, small amounts of additives can improve peak shape and resolution.
Q4: How can mass spectrometry (MS) help differentiate between dodecenone isomers if they co-elute?
A4: Even if isomers co-elute chromatographically, mass spectrometry can often differentiate them based on their fragmentation patterns.[5][6][7] While isomers have the same molecular weight (and thus the same molecular ion peak), the arrangement of atoms can lead to different stabilities of fragment ions. By analyzing the relative abundances of different fragment ions in the mass spectrum, it is often possible to distinguish between isomers. For example, the position of a double bond can influence cleavage pathways, leading to unique fragment ions for each positional isomer.
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector or column: Dodecenones may interact with active silanol groups. | - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions. |
| Column contamination: Buildup of non-volatile residues. | - Bake out the column at a high temperature (within its limits). - If baking out does not work, consider replacing the column. | |
| Improper column installation: Column not seated correctly in the injector or detector. | - Re-install the column, ensuring the correct insertion depth. | |
| Ghost Peaks | Contamination: From the sample, solvent, or carrier gas. | - Run a blank gradient to identify the source of contamination. - Ensure high-purity solvents and gases are used. - Check for contamination in the syringe and sample vials. |
| Septum bleed: Degradation of the injector septum at high temperatures. | - Use high-quality, low-bleed septa. - Replace the septum regularly. | |
| Poor Resolution | Inappropriate column: The column phase is not selective enough for the isomers. | - Use a high-polarity column like a DB-23 for E/Z isomers.[1][2][3] - For enantiomers, a chiral column is necessary. |
| Sub-optimal temperature program: The temperature ramp is too fast. | - Decrease the oven ramp rate to allow for better separation. - Optimize the initial and final hold times. |
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase: Polar groups on the analyte interacting with residual silanols on a C18 column. | - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. - Use an end-capped C18 column. |
| Column overload: Injecting too much sample. | - Dilute the sample and re-inject. | |
| Irreproducible Retention Times | Mobile phase composition changes: Evaporation of the more volatile solvent component. | - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped. |
| Column temperature fluctuations: Inconsistent oven temperature. | - Use a column oven to maintain a stable temperature. | |
| Poor Resolution | Inadequate mobile phase strength: The mobile phase is too strong or too weak. | - Adjust the ratio of organic solvent to water. A higher organic content generally leads to shorter retention times. |
| Incorrect column chemistry: The stationary phase is not providing enough selectivity. | - Try a different stationary phase (e.g., a phenyl-hexyl or a C30 column) to introduce different separation mechanisms. |
Experimental Protocols
Protocol 1: GC-FID Separation of (E/Z)-8-Dodecen-1-one Isomers
This protocol is adapted for the separation of geometric isomers of dodecenone using a high-polarity GC column.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Expected Results: The (E)-isomer is expected to elute slightly before the (Z)-isomer on a polar column like the DB-23.
Protocol 2: HPLC-UV Separation of Dodecenone Positional Isomers
This protocol provides a general method for the separation of positional isomers of dodecenone using a standard C18 column.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 85% acetonitrile and 15% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Expected Results: Positional isomers will be separated based on subtle differences in their hydrophobicity. The elution order will depend on the specific isomers being analyzed.
Quantitative Data Summary
The following tables provide representative data for the separation of dodecenone-related isomers based on the experimental protocols.
Table 1: GC-FID Retention Times for Dodecenone Geometric Isomers
| Isomer | Expected Retention Time (min) |
| (E)-8-Dodecen-1-one | ~18.5 |
| (Z)-8-Dodecen-1-one | ~19.2 |
Note: These are estimated retention times and may vary depending on the specific instrument and conditions.
Table 2: HPLC-UV Separation Parameters for Dodecenone Positional Isomers
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 85:15 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 210 nm |
Visualizations
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Caption: Logic diagram for HPLC method optimization.
References
Technical Support Center: 1-Dodecen-3-one Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 1-dodecen-3-one under field conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in the field a concern?
A1: this compound is an α,β-unsaturated ketone, a type of volatile organic compound (VOC).[1][2] Its stability under field conditions is a critical factor for researchers studying its environmental fate, efficacy as a signaling compound (e.g., pheromone), or potential for bioaccumulation. Understanding its degradation is essential for predicting its persistence, potential breakdown products, and overall environmental impact.[3]
Q2: What are the primary degradation pathways for this compound in the environment?
A2: As an α,β-unsaturated ketone, this compound is susceptible to several degradation pathways in the environment:
-
Biodegradation: This is often the primary mechanism for the loss of organic compounds in the environment.[3] Microorganisms in soil and water can utilize the compound as a carbon source, breaking it down into smaller molecules.[4][5]
-
Photodegradation: Exposure to sunlight (UV radiation) can lead to the breakdown of the molecule, particularly at the soil or water surface.[3]
-
Abiotic Hydrolysis: The molecule can react with water. This hydrolysis is significantly accelerated under alkaline conditions (high pH).[6]
Q3: How does soil type and composition affect the degradation rate?
A3: Soil properties play a crucial role. Soil organic matter can adsorb non-polar compounds, potentially reducing their availability for degradation or volatilization.[3] Soil pH can influence the rate of abiotic hydrolysis, with higher pH levels generally increasing the degradation rate of α,β-unsaturated carbonyl compounds.[6] The microbial population present, which varies with soil type and conditions, will directly impact the rate of biodegradation.
Q4: What is the expected half-life of this compound in soil?
A4: The half-life of this compound can vary significantly, from days to months, depending on environmental conditions. Factors influencing the half-life include temperature, moisture, pH, sun exposure, and microbial activity. For volatile compounds like 1,3-dichloropropene, half-lives can range from 1.8 to 61 days.[5] A site-specific study is necessary to determine the precise half-life under your experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the study of this compound degradation in field experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Recovery | 1. Volatilization Loss: Improper sample collection, handling, or storage.[7] 2. Rapid Degradation: The compound degraded between sampling and analysis. 3. Extraction Inefficiency: The chosen solvent or method is not effectively extracting the analyte from the soil/water matrix.[8] | 1. Use hermetically sealed containers for sample collection and storage. Minimize headspace in sample vials. Keep samples cool and analyze as quickly as possible.[7] 2. Consider flash-freezing samples in the field. Run control experiments with spiked samples to assess degradation during storage. 3. Optimize your extraction protocol. Test different solvents or consider methods like purge-and-trap (for GC analysis) specifically designed for VOCs.[8] |
| High Variability Between Replicates | 1. Sample Heterogeneity: Uneven distribution of the compound or soil properties in the field.[8] 2. Inconsistent Sampling Technique: Variation in the depth, volume, or handling of samples. 3. Analytical Inconsistency: Issues with the analytical instrument (e.g., GC-MS). | 1. Increase the number of replicates and composite samples where appropriate (while being mindful of volatilization losses).[8] 2. Standardize the sampling protocol meticulously for all replicates. 3. Run instrument performance checks and calibrations regularly. Use an internal standard to correct for injection volume variations. |
| Unexpected Peaks in Chromatogram (Ghost Peaks) | 1. Contamination: Contamination of sample containers, solvents, or the analytical instrument.[9] 2. Carryover: Residue from a previous, more concentrated sample in the injection port or column.[9] 3. Degradation Products: The new peaks may be breakdown products of this compound. | 1. Run solvent blanks to identify the source of contamination. Use high-purity solvents and properly cleaned glassware.[9] 2. Run several blank injections after a high-concentration sample to wash the system. Optimize the injector cleaning cycle. **3. ** Use mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the unknown peaks to help determine their structure. |
| Retention Time Shifts | 1. Change in Flow Rate: A leak or pump issue in the chromatography system. 2. Change in Mobile Phase/Carrier Gas: Incorrect composition or preparation.[9] 3. Column Aging: The stationary phase of the column is degrading over time.[9] 4. Temperature Fluctuation: Inconsistent oven temperature in the GC. | 1. Check the system for leaks and verify the flow rate. 2. Prepare fresh mobile phase or check the gas supply and regulators.[9] 3. Replace the column or use a guard column to extend its life. 4. Verify that the column oven is calibrated and maintaining a stable temperature. |
Logical Flow for Troubleshooting Low Analyte Recovery
References
- 1. This compound | C12H22O | CID 12804418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Molwiki [molwiki.com]
- 3. pjoes.com [pjoes.com]
- 4. Biodegradation of Volatile Organic Compounds and Their Effects on Biodegradability under Co-Existing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing HPLC Resolution of 1-Dodecen-3-one
Welcome to our dedicated technical support center for the chromatographic analysis of 1-Dodecen-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful HPLC method. It is a relatively non-polar, hydrophobic molecule. Key properties are summarized in the table below.
| Property | Value | Implication for HPLC |
| Molecular Formula | C12H22O | --- |
| Molecular Weight | 182.30 g/mol | --- |
| XLogP3 | 4.7[1][2] | This value indicates high hydrophobicity, suggesting that reversed-phase HPLC is the most suitable separation mode. |
| Structure | α,β-Unsaturated Ketone | The conjugated system acts as a chromophore, allowing for UV detection. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.[3] | Samples should be dissolved in a high percentage of organic solvent, ideally the mobile phase, to ensure solubility and good peak shape. |
Q2: What is the recommended starting HPLC column for this compound analysis?
A2: For a non-polar compound like this compound, a reversed-phase column is the standard choice. We recommend starting with a C18 column with a high carbon load, which provides excellent retention for hydrophobic compounds.[4] If retention is excessive, a C8 column can be a good alternative.[4]
Q3: How do I select an appropriate mobile phase?
A3: A typical mobile phase for reversed-phase HPLC of non-polar compounds consists of a mixture of water and a water-miscible organic solvent.[4]
-
Organic Solvents: Acetonitrile is generally a good starting point due to its low viscosity and UV transparency. Methanol is another common alternative that can offer different selectivity.
-
Initial Composition: For a compound with a high LogP like this compound, begin with a high percentage of organic solvent, for example, 80-90% Acetonitrile in water. Adjust the ratio to optimize retention time and resolution.
Q4: I am not seeing a peak for this compound. What should I check?
A4: Several factors could lead to a missing peak:
-
Detection Wavelength: this compound, as an α,β-unsaturated ketone, is expected to absorb UV light. The optimal wavelength (λmax) is likely in the 210-250 nm range. If you are using a single wavelength detector, ensure it is set appropriately. We recommend running a UV-visible spectrum of a standard solution to determine the λmax experimentally.
-
Retention: The compound may be too strongly retained on the column. Try increasing the percentage of the organic solvent in your mobile phase or switching to a less retentive column (e.g., from C18 to C8).
-
Solubility: Ensure your sample is fully dissolved in the injection solvent. Precipitation can block the injector or column and prevent the sample from reaching the detector.
Troubleshooting Guide: Enhancing Resolution
Poor resolution between this compound and other components in your sample is a common challenge. The following guide provides a systematic approach to improving peak separation.
Issue: Co-eluting or Poorly Resolved Peaks
This is characterized by peaks that are not baseline-separated, making accurate quantification difficult.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting poor HPLC peak resolution.
Detailed Actions:
| Parameter | Action | Expected Outcome |
| Mobile Phase Strength (Retention Factor, k) | Decrease the percentage of the organic solvent (e.g., from 90% to 85% acetonitrile). | Increases retention time, providing more opportunity for separation between closely eluting peaks.[5] |
| Implement a shallow gradient elution (e.g., starting at a lower organic percentage and slowly ramping up). | Can improve resolution for complex mixtures with components of varying polarity.[4] | |
| Mobile Phase & Stationary Phase (Selectivity, α) | Change the organic modifier (e.g., switch from acetonitrile to methanol). | Alters the selectivity of the separation, which can change the elution order and spacing of peaks.[5] |
| Change the stationary phase chemistry (e.g., from a C18 to a Phenyl or C8 column). | Provides a different interaction mechanism with the analyte, which is a powerful way to alter selectivity.[5] | |
| Column & Flow Rate (Efficiency, N) | Use a column with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm particle size column). | Increases the number of theoretical plates, leading to sharper peaks and better resolution.[6] |
| Increase the column length. | Provides more surface area for interaction, increasing the opportunity for separation. | |
| Decrease the flow rate. | Allows more time for the analyte to equilibrate between the mobile and stationary phases, often leading to better resolution.[7] | |
| Temperature | Increase the column temperature (e.g., from 30°C to 40°C). | Can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, it may also decrease retention.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal UV Detection Wavelength
-
Prepare a Standard Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.
-
Spectrophotometer Scan: Use a UV-visible spectrophotometer to scan the solution from 200 nm to 400 nm, using acetonitrile as the blank.
-
Identify λmax: The wavelength at which the highest absorbance is observed is the λmax. This wavelength should be used for HPLC detection to maximize sensitivity.
Protocol 2: General Method for Enhancing Resolution
This protocol outlines a systematic approach to optimizing the separation of this compound.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 90:10 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at experimentally determined λmax (or 220 nm as a starting point)
Optimization Workflow:
Figure 2: A step-by-step experimental workflow for HPLC method optimization.
-
Initial Run: Perform an injection using the initial isocratic conditions.
-
Evaluate Resolution: Calculate the resolution between this compound and the closest eluting peak. A resolution value of ≥ 1.5 is generally considered a well-separated peak pair.
-
Adjust Mobile Phase Strength: If resolution is insufficient and retention time is short, decrease the acetonitrile percentage in 5% increments until a satisfactory resolution is achieved or retention times become excessively long.
-
Implement a Gradient: If an isocratic method does not provide adequate separation for all components, develop a shallow gradient. This is particularly useful if early-eluting peaks are unresolved and late-eluting peaks are broad.
-
Change Selectivity: If resolution is still poor after optimizing the mobile phase strength, the next step is to alter the selectivity.
-
Solvent Change: Substitute acetonitrile with methanol. Start with a similar solvent strength and re-optimize.
-
Column Change: If changing the solvent is not effective, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl column) to introduce different separation mechanisms.
-
References
- 1. This compound | C12H22O | CID 12804418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H22O) [pubchemlite.lcsb.uni.lu]
- 3. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Optimizing Electroantennography (EAG) Response to 1-Dodecen-3-one: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize electroantennography (EAG) experiments involving the semiochemical 1-dodecen-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during EAG experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| No discernible EAG response to this compound. | 1. Incorrect insect species: The chosen insect may not have olfactory receptors for this compound. 2. Low stimulus concentration: The concentration of this compound may be below the detection threshold of the insect's antennae. 3. Poor electrode contact: Inadequate connection between the electrodes and the antenna can prevent signal detection. 4. Antenna desiccation: A dried-out antenna will not produce a reliable signal. 5. Blocked stimulus delivery: The path for the odorant may be obstructed. | 1. Literature review: Confirm that the selected insect species is known to respond to ketones or similar compounds. 2. Dose-response testing: Prepare a range of serial dilutions (e.g., 10⁻⁵ to 10⁻¹ M) to determine the optimal concentration. 3. Re-position electrodes: Ensure firm but gentle contact. Use a small amount of conductive gel to improve the connection. 4. Maintain humidity: Ensure a continuous, humidified air stream over the preparation. 5. Check delivery system: Inspect the stimulus delivery tube for any blockages. |
| High background noise in the EAG signal. | 1. Electrical interference: Nearby electrical equipment can introduce 50/60 Hz noise. 2. Poor grounding: Improper grounding of the setup is a common source of noise. 3. Movement artifacts: Vibrations or movement of the preparation or electrodes will create noise. 4. Electrode instability: Unstable electrode-to-antenna connection. | 1. Shielding: Use a Faraday cage to shield the setup from electromagnetic interference. 2. Proper grounding: Ensure all components of the setup are connected to a common ground. 3. Vibration isolation: Place the setup on an anti-vibration table. 4. Secure preparation: Firmly fix the insect and electrodes in place. |
| Unstable or drifting baseline. | 1. Changes in antenna health: The antenna's condition may be deteriorating over time. 2. Temperature or humidity fluctuations: Environmental changes can affect the baseline. 3. Electrode polarization: A slow voltage drift can occur at the electrode-saline interface. | 1. Use fresh preparations: Replace the antenna preparation regularly (e.g., every 30-60 minutes). 2. Control environment: Maintain a stable temperature and humidity in the experimental room. 3. Allow stabilization: Let the preparation and electrodes stabilize for a few minutes before recording. Use high-quality Ag/AgCl electrodes. |
| Inconsistent or non-reproducible responses. | 1. Inconsistent stimulus delivery: Variations in the volume or duration of the stimulus puff. 2. Solvent effects: The solvent used to dilute this compound may be eliciting a response. 3. Antennal fatigue: Repeated stimulation without adequate recovery time can lead to reduced responses. | 1. Automated delivery: Use a stimulus controller for precise and repeatable puffs. 2. Solvent control: Always include a solvent-only control to subtract any background response. 3. Inter-stimulus interval: Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover. |
Frequently Asked Questions (FAQs)
Q1: What is the typical dose-response relationship for a semiochemical like this compound in EAG?
A1: The EAG response to a semiochemical typically follows a sigmoidal dose-response curve. At low concentrations, there is little to no response. As the concentration increases, the response amplitude rises until it reaches a plateau at high concentrations, indicating saturation of the olfactory receptors. It is crucial to perform a dose-response experiment to identify the linear range of detection and the saturation point for your specific insect species and experimental setup.
Q2: How should I prepare the this compound stimulus?
A2: this compound should be diluted in a high-purity, volatile solvent such as hexane or paraffin oil. Prepare a stock solution and then perform serial dilutions to create a range of concentrations for testing. A common starting range is from 1 µg/µL to 100 µg/µL. Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper, allow the solvent to evaporate for a few seconds, and then insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge.
Q3: What are the key parameters to control during an EAG experiment?
A3: To ensure reliable and reproducible results, the following parameters should be carefully controlled:
-
Temperature and Humidity: Maintain a constant environment as fluctuations can affect antennal sensitivity.
-
Airflow: A continuous, clean, and humidified air stream over the antenna is essential. The stimulus puff should be delivered at a constant flow rate and duration.
-
Stimulus Purity: Use high-purity this compound and solvent to avoid responses to contaminants.
-
Antenna Preparation: The age, sex, and physiological state of the insect can all influence EAG responses. Be consistent in your choice of insect material.
Q4: How do I normalize my EAG data?
A4: Normalization is essential to compare responses across different preparations and experimental sessions. A common method is to use a standard reference compound (a "standard") that elicits a consistent and robust response. The responses to this compound can then be expressed as a percentage of the response to the standard. For example, if the standard is 1-hexanol, the normalized response would be calculated as: (EAG amplitude of this compound / EAG amplitude of 1-hexanol) * 100.
Experimental Protocols
Detailed Electroantennography (EAG) Protocol for this compound
This protocol provides a step-by-step guide for performing EAG recordings to measure the olfactory response of an insect to this compound.
Materials:
-
Insect: A species known or suspected to respond to ketones (e.g., certain species of moths).
-
Chemicals: this compound (high purity), hexane or paraffin oil (spectroscopic grade).
-
EAG System: Includes micromanipulators, an amplifier, a data acquisition system, and analysis software.
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Electrodes: Glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl) and containing Ag/AgCl wires.
-
Stimulus Delivery System: A stimulus controller that delivers a purified and humidified air stream, with a port for introducing the stimulus.
-
Microscope: A stereomicroscope for antenna preparation and electrode placement.
-
Faraday Cage: To shield the setup from electrical noise.
-
Vibration Isolation Table: To minimize mechanical vibrations.
Procedure:
-
Preparation of Stimulus:
-
Prepare a stock solution of this compound in hexane.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ M).
-
Pipette 10 µL of each dilution onto a small piece of filter paper and insert it into a labeled Pasteur pipette. Prepare a solvent-only control pipette as well.
-
-
Antenna Preparation:
-
Anesthetize the insect (e.g., by cooling).
-
Carefully excise one antenna at the base using fine scissors.
-
Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end. A small amount of conductive gel can be used to ensure good contact.
-
-
EAG Recording:
-
Place the antenna preparation within the continuous humidified air stream.
-
Allow the preparation to stabilize for 5-10 minutes until a stable baseline is observed.
-
Present the stimuli by puffing air through the Pasteur pipette cartridges into the main air stream. Start with the solvent control, followed by the lowest concentration of this compound, and proceed to the highest concentration.
-
Deliver each stimulus for a short duration (e.g., 0.5 seconds) with a sufficient inter-puff interval (e.g., 30-60 seconds) to allow the antenna to recover.
-
Record the voltage changes (EAG responses) using the data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative deflection for each EAG response.
-
Subtract the average response to the solvent control from the responses to this compound.
-
If a standard reference compound is used, normalize the data as described in the FAQs.
-
Plot the mean normalized response as a function of the logarithm of the concentration to generate a dose-response curve.
-
Visualizations
Caption: General insect olfactory signaling pathway.
Caption: Standard experimental workflow for EAG.
Validation & Comparative
A Comparative Guide to the Efficacy of 1-Dodecen-3-one and its Isomers in Pheromonal Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Dodecen-3-one and its Isomers
This compound is an unsaturated ketone that may play a role as an insect pheromone or a precursor in pheromone biosynthesis. The biological activity of such compounds is often highly dependent on their specific isomeric form. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₂H₂₂O), key isomers include:
-
Positional Isomers: These isomers differ in the location of the double bond and the ketone group. For example, the double bond could be at a different position along the carbon chain, or the ketone could be at a different carbon.
-
Geometric Isomers: Due to the carbon-carbon double bond, this compound can exist as cis (Z) and trans (E) isomers. The spatial arrangement of the alkyl groups around the double bond can significantly impact the molecule's interaction with insect olfactory receptors.
The precise isomeric composition of a pheromone blend is often crucial for eliciting a specific behavioral response in insects. In many cases, one isomer is highly active, while others are inactive or can even inhibit the response. Therefore, a comparative evaluation of the efficacy of different this compound isomers is essential for any practical application, such as in pest management.
Experimental Protocols for Efficacy Comparison
To objectively compare the efficacy of this compound isomers, a multi-tiered experimental approach is recommended, progressing from physiological screening to behavioral and field assays.
Chemical Synthesis and Isomer Purification
The first step is to obtain high-purity samples of the different isomers of this compound.
Methodology:
-
Synthesis: Utilize stereoselective synthetic routes to produce the desired E and Z isomers of this compound, as well as any relevant positional isomers. Wittig reactions or other stereocontrolled olefination methods are commonly employed for this purpose.
-
Purification: Purify the synthesized compounds using techniques such as column chromatography and/or preparative gas chromatography (GC) to achieve high isomeric and chemical purity (>98%).
-
Structural Verification: Confirm the structure and purity of each isomer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid and sensitive screening method to determine which isomers are detected by the insect's olfactory system.
Methodology:
-
Antenna Preparation: Excise an antenna from the target insect species and mount it between two electrodes.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of the test isomer over the antenna.
-
Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response).
-
Dose-Response: Test a range of concentrations for each isomer to generate a dose-response curve.
-
Comparison: Compare the amplitude of the EAG responses elicited by each isomer at different concentrations. The isomer that elicits the strongest response at the lowest concentration is likely the most biologically relevant.
Behavioral Assays
Behavioral assays are crucial to determine if the detection of an isomer (as measured by EAG) translates into a behavioral response.
Methodology:
-
Setup: Place the insect in a wind tunnel that provides a laminar flow of clean air.
-
Pheromone Plume: Introduce a controlled plume of the test isomer into the wind tunnel from a point source.
-
Behavioral Observation: Observe and quantify the insect's flight behavior, including upwind flight, casting, and landing at the source.
-
Comparison: Compare the percentage of insects exhibiting these behaviors in response to each isomer.
Methodology:
-
Trap Deployment: Deploy traps baited with lures containing a single isomer of this compound in the field. A control trap with no lure should also be included.
-
Experimental Design: Use a randomized block design to minimize positional effects.
-
Trap Catches: Regularly collect and count the number of target insects caught in each trap.
-
Statistical Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the attractiveness of the different isomers.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison.
Table 1: Electroantennogram (EAG) Responses of [Insect Species] to Isomers of Dodecen-3-one
| Isomer | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| This compound (E) | 0.1 | |
| 1 | ||
| 10 | ||
| This compound (Z) | 0.1 | |
| 1 | ||
| 10 | ||
| [Positional Isomer 1] | 0.1 | |
| 1 | ||
| 10 | ||
| Control (Solvent) | - |
Table 2: Behavioral Responses of [Insect Species] to Dodecen-3-one Isomers in a Wind Tunnel Assay
| Isomer | N | Upwind Flight (%) | Source Contact (%) |
| This compound (E) | |||
| This compound (Z) | |||
| [Positional Isomer 1] | |||
| Control (Solvent) |
Table 3: Field Trap Catches of [Insect Species] with Dodecen-3-one Isomer-Baited Lures
| Isomer | Mean No. of Insects/Trap/Day ± SE |
| This compound (E) | |
| This compound (Z) | |
| [Positional Isomer 1] | |
| Control (Unbaited) |
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow of experiments to compare the efficacy of this compound isomers is depicted below.
Validating 1-Dodecen-3-one: A Comparative Guide to a Potential Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel signaling molecules are paramount to advancing our understanding of cellular communication and developing targeted therapeutics. This guide provides a comparative analysis of 1-dodecen-3-one, a volatile organic compound (VOC) with potential as a signaling molecule, against established signaling molecules. Due to the limited direct experimental data on this compound's signaling role, this document focuses on a comparative framework using well-characterized molecules: a bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL), and an insect and elephant pheromone, (Z)-7-dodecen-1-yl acetate. We present established experimental protocols and signaling pathways for these molecules as a blueprint for the potential validation of this compound.
Comparative Analysis of Signaling Molecules
The following table summarizes the key characteristics of this compound alongside the established signaling molecules, OdDHL and (Z)-7-dodecen-1-yl acetate. This comparison highlights structural similarities and differences that may inform the potential biological activity of this compound.
| Feature | This compound | N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) | (Z)-7-dodecen-1-yl acetate |
| Molecular Formula | C₁₂H₂₂O | C₁₆H₂₇NO₄ | C₁₄H₂₆O₂ |
| Molecular Weight | 182.3 g/mol | 297.38 g/mol | 226.36 g/mol |
| Functional Groups | Ketone, Alkene | Acyl-homoserine lactone, Ketone | Ester, Alkene |
| Known Signaling Role | Not established | Bacterial Quorum Sensing | Pheromone (Insect and Elephant)[1] |
| Mode of Action | Unknown | Transcriptional regulation | Olfactory receptor activation[1] |
Established Signaling Pathways: A Framework for Investigation
Understanding the signaling pathways of validated molecules provides a roadmap for investigating this compound.
N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) Signaling
OdDHL is a key molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The signaling pathway typically involves the binding of OdDHL to a transcriptional regulator, leading to the activation or repression of target genes.
Caption: Simplified signaling pathway of N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL) in bacteria.
(Z)-7-dodecen-1-yl acetate Pheromone Signaling
This pheromone, utilized by various insect species and Asian elephants, triggers a behavioral response upon detection by specialized olfactory neurons. The signaling cascade involves the binding of the pheromone to a receptor, leading to the generation of an electrical signal that is transmitted to the brain.
Caption: General signaling pathway for an olfactory pheromone like (Z)-7-dodecen-1-yl acetate.
Experimental Protocols for Validation
The validation of a novel signaling molecule requires a multi-faceted approach, combining analytical chemistry to identify and quantify the molecule with biological assays to determine its function.
Detection and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds.
Experimental Workflow:
Caption: A typical workflow for the analysis of volatile organic compounds using GC-MS.
Detailed Protocol: A detailed protocol for the analysis of VOCs using GC-MS can be found in the literature, often involving solid-phase microextraction (SPME) for sample preparation followed by analysis on a GC-MS system. The specific parameters for the GC column, temperature program, and MS detector settings would need to be optimized for this compound.
Bioactivity Assessment: Cell-Based Assays
Cell-based assays are crucial for determining the biological effect of a potential signaling molecule.
Experimental Workflow:
Caption: A general workflow for assessing the bioactivity of a compound using cell-based assays.
Detailed Protocol: The choice of cell line and endpoint will depend on the hypothesized function of this compound. For instance, if a role in bacterial communication is suspected, reporter strains containing a fluorescent or luminescent reporter gene under the control of a target promoter could be used. If a pheromonal role is hypothesized, electrophysiological recordings from insect antennae or behavioral assays could be employed.
Conclusion
While direct evidence for this compound as a key signaling molecule is currently lacking in the scientific literature, its chemical structure, a long-chain unsaturated ketone, suggests the potential for biological activity. By drawing comparisons with established signaling molecules like the bacterial quorum-sensing molecule OdDHL and the pheromone (Z)-7-dodecen-1-yl acetate, and by employing the validated experimental protocols outlined in this guide, researchers can systematically investigate the potential signaling role of this compound. This comparative approach provides a robust framework for hypothesis generation and experimental design, paving the way for the discovery and validation of novel signaling pathways.
References
Comparative Analysis of 1-Dodecen-3-one in Insect Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Dodecen-3-one, a significant semiochemical found in various insect species. This document synthesizes available data on its presence, offers generalized experimental protocols for its study, and presents hypothetical biosynthetic and signaling pathways based on current knowledge of insect pheromones.
Introduction to this compound
This compound is a volatile organic compound that has been identified as a pheromone in certain insect species. Pheromones are crucial for intraspecific communication, mediating behaviors such as mating, aggregation, and trail-following. The study of specific pheromones like this compound is vital for understanding insect behavior and for the development of targeted and environmentally benign pest management strategies.
Presence of this compound in Different Insect Species
Table 1: Documented Presence of this compound in Insect Species
| Insect Species | Family | Order | Pheromone Type | Source |
| Dufourea inermis | Halictidae | Hymenoptera | Pheromone | The Pherobase[1] |
| Dufourea minuta | Halictidae | Hymenoptera | Pheromone | The Pherobase[1] |
The lack of extensive quantitative data highlights a significant research gap. Comparative analysis of the titers of this compound between these and other yet-to-be-identified species would provide valuable insights into its ecological role and evolutionary significance.
Experimental Protocols for the Analysis of this compound
The analysis of volatile insect pheromones like this compound typically involves extraction from the insect, followed by separation and identification using chromatographic and spectrometric techniques. Below are detailed, generalized methodologies based on established protocols for similar compounds.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This non-lethal technique is suitable for collecting volatile compounds from living insects.
Materials:
-
Live insect specimens
-
SPME device with a suitable fiber (e.g., Carboxen/PDMS for volatile compounds)[2]
-
Glass vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Place an individual insect or a small group into a clean glass vial.
-
Seal the vial with a septum.
-
Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 1-24 hours) to allow for the adsorption of volatile compounds.[3]
-
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption and analysis.
Protocol 2: Solvent Extraction and GC-MS Analysis
This method involves the extraction of pheromones from whole bodies or specific glands.
Materials:
-
Insect specimens (fresh or frozen)
-
Hexane or other suitable organic solvent
-
Glass vials
-
Microsyringe
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Derivatization agent (optional, for enhancing detection of ketones)
Procedure:
-
Excise the relevant gland or use the whole insect body.
-
Immerse the tissue in a small volume of hexane for a short period (e.g., 10-30 minutes).
-
Remove the tissue, and the resulting extract contains the cuticular lipids and pheromones.
-
(Optional) To enhance the detection of the ketone functional group, a derivatization step can be performed. This involves reacting the extract with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile and thermally stable derivative.[4][5]
-
Inject an aliquot of the extract (or derivatized extract) into the GC-MS for analysis.
GC-MS Parameters (General)
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for pheromone analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds based on their boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak of interest with that of a synthetic standard. Quantification can be performed by creating a calibration curve with a synthetic standard and using an internal standard.
Biosynthesis and Signaling Pathways
While the specific biosynthetic and signaling pathways for this compound have not been elucidated, it is possible to propose hypothetical models based on general knowledge of insect pheromone biochemistry and neurobiology.
Hypothetical Biosynthesis of this compound
Ketone pheromones in insects are often derived from fatty acid metabolism.[1] It is plausible that this compound is synthesized from a C12 fatty acid precursor, such as dodecanoic acid.
References
Efficacy of Synthetic vs. Naturally-Derived 1-Dodecen-3-one: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecen-3-one is a volatile organic compound that has garnered interest for its potential biological activities. As with many bioactive compounds, it can be obtained through chemical synthesis or extraction from natural sources. A critical question for researchers and drug development professionals is whether the efficacy of the synthetically produced compound is equivalent to its naturally-derived counterpart. The presence of minor impurities or stereoisomers in either form could potentially influence biological activity.
This guide provides a framework for comparing the efficacy of synthetic and naturally-derived this compound. Due to a lack of direct comparative studies in the current scientific literature, this document presents a hypothetical study design. The data, experimental protocols, and signaling pathways described herein are intended to serve as a template for researchers planning to conduct such a comparative analysis. The primary focus of this illustrative comparison will be on the potential antimicrobial properties of this compound.
Hypothetical Comparative Data on Antimicrobial Activity
To evaluate the efficacy of synthetic versus naturally-derived this compound, a common method is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Variants
| Bacterial Strain | Synthetic this compound MIC (µg/mL) | Naturally-Derived this compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 64 | 64 |
| Escherichia coli (ATCC 25922) | 128 | 128 |
| Pseudomonas aeruginosa (ATCC 27853) | 256 | 128 |
| Bacillus subtilis (ATCC 6633) | 32 | 32 |
Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate how results from a comparative study could be presented. It is not based on actual experimental results.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible data. The following is a representative protocol for determining the MIC of synthetic and naturally-derived this compound using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of synthetic and naturally-derived this compound that inhibits the visible growth of selected bacterial strains.
Materials:
-
Synthetic this compound (≥95% purity)
-
Naturally-derived this compound (purified extract)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of both synthetic and naturally-derived this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of each compound in MHB to obtain a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by measuring the optical density at 600 nm using a spectrophotometer.
Visualizing Experimental and Logical Frameworks
To clearly illustrate the processes involved in this comparative study, the following diagrams are provided.
Caption: Experimental workflow for comparing the antimicrobial efficacy of synthetic and natural this compound.
Should the antimicrobial activity be confirmed, further investigation into the mechanism of action would be warranted. A potential area of exploration is the disruption of bacterial signaling pathways. The following diagram illustrates a generalized bacterial two-component signaling system that is often involved in sensing and responding to environmental stress, such as that induced by an antimicrobial compound.
Caption: A generalized two-component signaling pathway in bacteria that may be affected by antimicrobial compounds.
While direct comparative data on the efficacy of synthetic versus naturally-derived this compound is currently unavailable, this guide provides a robust framework for conducting such an investigation. By employing standardized protocols, such as the MIC assay, researchers can generate the necessary quantitative data to make an informed comparison. The provided workflows and pathway diagrams serve as valuable tools for planning and visualizing these critical experiments. It is imperative that future research addresses this knowledge gap to facilitate the informed application of this compound in various scientific and developmental fields.
Behavioral Responses to 1-Dodecen-3-one vs. Analogous Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral responses of insects to the semiochemical 1-dodecen-3-one and its analogous compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of chemical ecology, entomology, and drug development.
Overview of this compound as a Semiochemical
This compound is a naturally occurring unsaturated ketone that functions as a semiochemical, a chemical cue that carries information between organisms. It has been identified as a pheromone in certain species of solitary bees and as an allomone, a defense-related compound, in some termite species. The behavioral response elicited by this compound is highly dependent on the receiving species and the ecological context. Understanding the structure-activity relationship of this compound and its analogs is crucial for developing targeted pest management strategies and for broader applications in chemical ecology.
Comparative Behavioral Responses: A Data-Driven Analysis
While direct comparative studies on the behavioral responses to this compound and a wide range of its analogs are limited in publicly available literature, we can infer structure-activity relationships from studies on similar compounds and insect olfactory responses to ketones.
Table 1: Known Behavioral Roles of this compound and an Analogous Saturated Ketone
| Compound | Chemical Structure | Known Insect Responder(s) | Behavioral Role | Citation(s) |
| This compound | CH₃(CH₂)₈CH=CHCOCH₃ | Dufourea spp. (solitary bees) | Pheromone | Pherobase |
| Schedorhinotermes lamanianus (termite) | Allomone (Defensive) | Pherobase | ||
| Parrhinotermes pygmaeus (termite) | Allomone (Defensive) | Pherobase | ||
| Dodecan-3-one | CH₃(CH₂)₉COCH₂CH₃ | Schedorhinotermes lamanianus (termite) | Allomone (Defensive) | Pherobase |
| Parrhinotermes pygmaeus (termite) | Allomone (Defensive) | Pherobase |
Inference on Structure-Activity Relationship:
The presence of the carbon-carbon double bond in this compound appears to be a key structural feature for its function as a species-specific pheromone in Dufourea bees. In contrast, for the defensive allomonal function in Schedorhinotermes and Parrhinotermes termites, the saturated analog, dodecan-3-one, is also effective. This suggests that the ketone functional group and the overall chain length are the primary determinants for the allomonal response in these termites, while the unsaturation is critical for the pheromonal specificity in the bees.
Further research involving systematic behavioral assays with a broader range of analogs (e.g., varying chain length, position of the ketone and double bond) is necessary to fully elucidate the structure-activity relationships for different insect species.
Experimental Protocols
Two-Choice Olfactometer Assay
This behavioral assay is a standard method to assess the preference or avoidance of insects to volatile compounds.
Methodology:
-
Apparatus: A Y-tube or a multi-arm olfactometer is used. The apparatus consists of a central chamber where insects are released and two or more arms that lead to chambers containing the test odorant and a control (e.g., solvent only).[1][2]
-
Odor Delivery: A controlled and purified airflow is passed through the odor and control chambers and into the respective arms of the olfactometer.
-
Insect Release: A specific number of insects of a defined age and sex are released into the central chamber.
-
Data Collection: The number of insects that enter each arm of the olfactometer within a defined period is recorded. An insect is considered to have made a choice when it moves a certain distance into an arm.
-
Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the test odorant over the control.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to an odorant, providing a measure of the sensitivity of the olfactory sensory neurons.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.
-
Odorant Delivery: A puff of air containing the test odorant is delivered over the antenna.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory sensory neurons that are stimulated by the odorant. Responses to different compounds and concentrations can be compared to determine the relative sensitivity of the antenna to each.
Signaling Pathway for Ketone Perception in Insects
In insects, the perception of ketones is primarily mediated by a class of olfactory receptors known as ionotropic receptors (IRs) . These receptors are ligand-gated ion channels.
Diagram of the Signaling Pathway:
Caption: Proposed signaling pathway for ketone perception in insects.
Description of the Signaling Pathway:
-
Binding: The ketone odorant molecule (e.g., this compound) binds to a specific ionotropic receptor (IR) complex located on the dendritic membrane of an olfactory sensory neuron. This complex consists of a highly conserved co-receptor (IRco) and a variable, odorant-specific IR subunit.
-
Ion Channel Opening: Upon binding of the ligand, the IR complex undergoes a conformational change, which opens its associated ion channel.
-
Cation Influx: The opening of the channel allows for the influx of cations (such as Na⁺, K⁺, and Ca²⁺) into the neuron.
-
Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.
-
Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the antennal lobe of the insect's brain, where the information is further processed.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for a comprehensive comparative study of behavioral responses to this compound and its analogs.
Caption: Experimental workflow for comparative analysis.
This guide provides a framework for understanding and investigating the behavioral responses to this compound and its analogs. Further experimental research is essential to build a more complete picture of the structure-activity relationships and the underlying neural mechanisms governing these behaviors.
References
Quantitative Analysis of 1-Dodecen-3-one in Pheromone Gland Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-dodecen-3-one, a volatile ketone identified as a component of insect pheromone blends. The selection of an appropriate analytical technique is critical for accurately determining the concentration of this semiochemical in pheromone gland extracts, which is essential for research in chemical ecology, pest management, and the development of pheromone-based products. This document outlines and compares the most relevant techniques, provides detailed experimental protocols, and presents quantitative performance data to aid in methodological selection.
Comparison of Analytical Methods
The quantitative analysis of this compound from complex biological matrices like pheromone gland extracts presents analytical challenges due to its volatility and the typically low concentrations present. The primary methods employed for such analyses are based on gas chromatography coupled with mass spectrometry. High-performance liquid chromatography is generally less suitable for this type of volatile, non-polar analyte.
| Analytical Method | Principle | Sample Preparation | Typical Performance | Advantages | Disadvantages |
| Solvent Extraction - Gas Chromatography-Mass Spectrometry (SE-GC-MS) | Pheromone is extracted from the gland using an organic solvent (e.g., hexane). The extract is then injected into a GC-MS system for separation and quantification. | Gland dissection and extraction. | LOD: Low ng to pg rangeLOQ: Low ng to pg rangeLinearity: Good over several orders of magnitudeRecovery: 80-120% (can be variable) | Well-established, high sensitivity and selectivity, provides structural information. | Labor-intensive sample preparation, potential for analyte loss during extraction and concentration steps, use of organic solvents. |
| Solid Phase Microextraction - Gas Chromatography-Mass Spectrometry (SPME-GC-MS) | A coated fiber is exposed to the headspace above the gland or directly immersed in the extract to adsorb volatile compounds. The fiber is then thermally desorbed in the GC inlet. | Minimal; gland can be placed in a vial for headspace analysis. | LOD: pg to fg rangeLOQ: pg to fg rangeLinearity: GoodRecovery: Dependent on fiber chemistry and extraction conditions | Solvent-free, simple, fast, high sensitivity for volatile compounds.[1] | Fiber lifetime can be limited, competitive adsorption can occur, calibration can be challenging. |
| Direct Analysis in Real Time - Mass Spectrometry (DART-MS) | The intact pheromone gland is directly ionized by a stream of heated, excited gas (e.g., helium), and the resulting ions are analyzed by a mass spectrometer. | Minimal; gland is placed in the DART ion source. | Quantitative data for this compound is not readily available. Generally provides rapid qualitative and semi-quantitative information. | Very fast analysis time, minimal sample preparation, no solvent required. | Quantitative accuracy and precision may be lower than GC-MS, potential for matrix effects. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Derivatization is often required for UV detection of non-chromophoric ketones. | Not commonly used for this analyte. Performance data is not available. | Good for non-volatile and thermally labile compounds. | Poor sensitivity for volatile and non-polar compounds like this compound, requires derivatization for UV detection, which adds complexity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific insect species, instrumentation, and research question.
Solvent Extraction - Gas Chromatography-Mass Spectrometry (SE-GC-MS)
This protocol describes a typical procedure for the extraction and subsequent GC-MS analysis of this compound from insect pheromone glands.
a. Pheromone Gland Extraction:
-
Dissection: Carefully dissect the pheromone gland from the insect under a stereomicroscope. The specific location of the gland will vary depending on the insect species.
-
Extraction: Immediately place the dissected gland into a 2 mL glass vial containing a known volume (e.g., 50 µL) of high-purity hexane.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time) to the hexane extract to correct for variations in extraction efficiency and injection volume.
-
Extraction Time: Gently agitate the vial for a defined period (e.g., 30 minutes) to ensure complete extraction of the pheromone.
-
Storage: If not analyzed immediately, store the extract at -20°C or lower to prevent degradation of the analyte.
b. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating volatile compounds.
-
Injection: Inject 1-2 µL of the hexane extract into the GC inlet, typically in splitless mode for trace analysis.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 250-280°C) to elute the compounds of interest.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.
-
Quantification: Create a calibration curve by analyzing standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Solid Phase Microextraction - Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This protocol outlines the use of SPME for the analysis of volatiles from pheromone glands.
a. Sample Preparation and Extraction:
-
Gland Placement: Place a freshly dissected pheromone gland into a small (e.g., 2 mL) glass vial.
-
SPME Fiber Exposure: Expose a SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the gland for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Internal Standard: An internal standard can be introduced in the gas phase or added to the sample matrix if direct immersion is used.
b. GC-MS Analysis:
-
Thermal Desorption: Insert the SPME fiber into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
GC-MS Conditions: The GC-MS conditions (column, temperature program, MS parameters) are generally similar to those used for the solvent extraction method.
-
Quantification: Quantification can be performed using an external calibration curve prepared by exposing the SPME fiber to the headspace of standards of known concentrations or by using an internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for pheromone analysis and a hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for the quantitative analysis of this compound.
References
Tracking the Origins of a Flavor Compound: A Guide to Isotopic Labeling for 1-Dodecen-3-one Biosynthesis
For researchers, scientists, and professionals in drug development, understanding the biosynthetic pathway of natural products like 1-dodecen-3-one is crucial for harnessing their potential. This guide provides a comparative framework of proposed isotopic labeling strategies to elucidate the biosynthesis of this unsaturated ketone, drawing parallels from established studies on similar volatile organic compounds (VOCs).
This compound is a volatile organic compound with potential applications in flavor and fragrance industries, as well as in chemical ecology. However, its biosynthetic pathway in organisms is not well-documented. Isotopic labeling offers a powerful tool to trace the metabolic origins of this molecule. This guide compares hypothetical experimental designs using stable isotope tracers to investigate its formation.
Proposed Biosynthetic Pathways for this compound
Based on the biosynthesis of similar compounds like 1-octen-3-ol, a C8 ketone, two primary pathways are proposed for the C12 ketone, this compound. Both pathways likely start from common fatty acid precursors. The key difference lies in the initial fatty acid and the subsequent enzymatic steps.
Pathway A: The Lipoxygenase (LOX) Pathway from Linolenic Acid
This proposed pathway is analogous to the well-established biosynthesis of 1-octen-3-ol from linoleic acid in mushrooms.[1][2][3] It involves the action of lipoxygenase (LOX) and a hydroperoxide lyase (HPL).
Pathway B: The Beta-Oxidation and Elongation Pathway
This alternative pathway involves the modification of a shorter fatty acid precursor through rounds of elongation and beta-oxidation, followed by a final decarboxylation or oxidation step to yield the C12 ketone.
Below is a diagram illustrating these two hypothetical pathways.
Comparison of Isotopic Labeling Strategies
To differentiate between these pathways and identify the primary carbon source, different isotopically labeled precursors can be supplied to the producing organism. The incorporation of these labels into this compound is then quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
| Labeled Precursor | Rationale for Use | Expected Outcome for Pathway A | Expected Outcome for Pathway B | Analytical Technique |
| [¹³C₁₈]-Linolenic Acid | Directly tests the LOX pathway hypothesis by providing the complete, labeled C18 precursor. | High incorporation of the intact C12 fragment, indicating direct conversion. | No or very low incorporation, as this pathway starts with a shorter fatty acid. | GC-MS, LC-MS |
| [¹³C₂]-Acetate | Acetate is the fundamental building block for fatty acid synthesis via the polyketide synthase (PKS) or fatty acid synthase (FAS) pathways. | Incorporation of multiple ¹³C atoms, but the pattern may be complex due to metabolism into the general carbon pool before forming linolenic acid. | High and patterned incorporation of ¹³C, reflecting the iterative addition of two-carbon units during fatty acid elongation. | GC-MS, ¹³C-NMR |
| [¹³C₄]-Butyrate | A potential starter unit for fatty acid synthesis. | Similar to acetate, would likely enter the general carbon pool. | Potential for higher incorporation if it serves as a direct primer for the C10 or a related precursor. | GC-MS |
| ¹⁸O₂ Gas | To determine if the ketone oxygen is derived from molecular oxygen, a key feature of the LOX reaction. | Incorporation of ¹⁸O into the ketone group of this compound. | No incorporation of ¹⁸O, as the oxygen would likely come from water during beta-oxidation. | High-Resolution MS |
Experimental Protocols
A generalized experimental workflow for a stable isotope labeling experiment is outlined below.
Preparation of Labeled Precursors
Isotopically labeled compounds such as [¹³C₁₈]-linolenic acid and [¹³C₂]-acetate can be commercially sourced.[6] The precursors should be dissolved in a solvent compatible with the culture medium of the organism producing this compound.
Isotope Feeding Experiment
The organism (e.g., plant tissue, fungal culture, or bacterial culture) is grown under standard conditions. The labeled precursor is then added to the growth medium. A parallel control culture without the labeled precursor must be maintained. For experiments with ¹⁸O₂, the culture is sealed in an atmosphere enriched with the isotope.
Sample Collection and Extraction
At various time points after introducing the label, samples are collected. Volatile compounds, including this compound, can be extracted using methods like solid-phase microextraction (SPME) for headspace analysis or solvent extraction for liquid cultures.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for analyzing volatile compounds. The mass spectrometer will detect the mass shift in this compound and its fragments containing the heavy isotope.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For experiments with high incorporation of ¹³C, NMR can provide precise information about the position of the labeled atoms in the molecule, which is invaluable for pathway elucidation.[5]
Data Analysis
The mass spectra of samples from labeled and unlabeled experiments are compared to determine the degree of isotope incorporation. This is often expressed as "percent enrichment." The pattern of labeled fragments can help deduce the biosynthetic pathway.
Conclusion
References
- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of 1-Dodecen-3-one: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and proper disposal of 1-Dodecen-3-one, a chemical used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS for this compound, precautions for similar unsaturated aliphatic ketones should be followed. The primary hazards associated with this class of compounds include flammability, potential for skin and eye irritation, and aquatic toxicity.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container as "Hazardous Waste: Flammable Liquid, Organic, Ketone" and include the full chemical name "this compound."
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, bases, or reducing agents.[1]
-
-
Waste Collection:
-
Collect waste this compound in a sealable, leak-proof container made of a material compatible with ketones (e.g., glass or a suitable plastic).
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, or open flames.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collect the contaminated absorbent material into the designated hazardous waste container using non-sparking tools.
-
Clean the spill area thoroughly with soap and water.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.
-
III. Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Dodecen-3-one
Immediate Action Required: Obtain the Safety Data Sheet (SDS) from your chemical supplier before handling 1-Dodecen-3-one.
Extensive searches for a publicly available Safety Data Sheet (SDS) for this compound have not yielded a specific document for this compound. The SDS is the primary source of critical safety information, including the required personal protective equipment (PPE), handling procedures, and disposal guidelines.
It is imperative for the safety of all laboratory personnel that you do not handle this chemical until you have obtained and thoroughly reviewed the SDS from the manufacturer or supplier.
General Guidance for Handling Similar Chemicals
While awaiting the specific SDS for this compound, a conservative approach based on general safety protocols for similar unsaturated ketones is recommended. However, this information should be considered supplementary and not a replacement for the official SDS.
Personal Protective Equipment (PPE) - General Recommendations
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are typically recommended for handling organic chemicals. Ensure to check the manufacturer's glove compatibility charts for breakthrough times. - Lab Coat: A chemically resistant lab coat should be worn and buttoned to its full length. - Footwear: Closed-toe shoes are mandatory in a laboratory setting. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Use non-sparking tools and equipment, as organic compounds can be flammable.
-
Wash hands thoroughly after handling.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of this chemical down the drain or in general waste.
Logical Workflow for Chemical Handling Safety
The following diagram outlines the essential steps to ensure safety when working with any chemical, including this compound.
Caption: This diagram illustrates the critical workflow for ensuring laboratory safety when handling chemicals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
